Fertirelin Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCYOIDKTXKGH-UYRFKBGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H80N16O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38234-21-8 (Parent) | |
| Record name | Fertirelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066002662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66002-66-2 | |
| Record name | Fertirelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066002662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERTIRELIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD54DU77I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fertirelin Acetate and the GnRH Receptor: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fertirelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the hypothalamic-pituitary-gonadal axis.[1] Its therapeutic utility in veterinary medicine for managing reproductive cycles is well-established.[2][3] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of novel therapeutics and for optimizing its clinical applications. This technical guide provides an in-depth exploration of the interaction between this compound and the GnRH receptor (GnRH-R), focusing on its binding kinetics, downstream signaling pathways, and receptor fate. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.
This compound and GnRH Receptor Binding Kinetics
The initiation of the physiological response to this compound begins with its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family.[4] The binding characteristics of this compound determine its potency and duration of action.
| Parameter | Value | Unit |
| Association Rate (kon) | 0.02 ± 0.004 | nM⁻¹·min⁻¹ |
| Dissociation Rate (koff) | 0.03 ± 0.003 | min⁻¹ |
| Residence Time (1/koff) | 33 | min |
| Data from a competitive association assay using [¹²⁵I]-triptorelin as the radioligand on CHO cells stably expressing the human GnRH receptor. |
These kinetic data indicate that Fertirelin has a relatively slow association rate and a moderate residence time on the human GnRH receptor compared to other agonists.
Experimental Protocol: Competitive Radioligand Binding Assay
A standard method to determine the binding affinity of a compound like this compound to the GnRH receptor is a competitive radioligand binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the GnRH receptor. The IC50 can then be used to calculate the inhibitory constant (Ki).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the GnRH receptor (e.g., CHO-hGnRHR or LβT2 cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [¹²⁵I]-triptorelin or [³H]-histrelin.
-
Competitor: this compound of known concentration.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Workflow:
Downstream Signaling Pathways
Upon binding of this compound, the GnRH receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway activated by the GnRH receptor is through the Gq/11 family of G-proteins.
Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG activates protein kinase C (PKC).
The subsequent rise in intracellular Ca²⁺ and activation of PKC are critical for the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.
Unlike many other GPCRs, the mammalian GnRH receptor lacks a C-terminal tail, which results in a slow rate of internalization and a lack of β-arrestin recruitment. This structural feature contributes to the sustained signaling observed with GnRH agonists.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
The ultimate physiological output of this compound's action on the GnRH receptor is the release of LH and FSH. The potency of this compound in stimulating gonadotropin release is a key parameter for its clinical efficacy.
Experimental Protocol: In Vitro LH and FSH Release Assay
This protocol describes an in vitro method to quantify the release of LH and FSH from primary pituitary cells or a suitable cell line (e.g., LβT2) in response to this compound stimulation.
Objective: To determine the dose-response relationship and calculate the EC50 for this compound-induced LH and FSH release.
Materials:
-
Primary Pituitary Cells or LβT2 cells: Cultured in appropriate media.
-
This compound: A range of concentrations for stimulation.
-
Assay Medium: Serum-free culture medium.
-
ELISA or RIA kits: Specific for the quantification of rat or mouse LH and FSH.
Workflow:
Receptor Internalization
The internalization of the GnRH receptor upon agonist binding is a mechanism for signal desensitization. As previously mentioned, the mammalian GnRH receptor internalizes at a significantly slower rate compared to other GPCRs. This slow internalization is attributed to the absence of a C-terminal tail, which is typically involved in β-arrestin-mediated endocytosis.
While specific kinetic data for this compound-induced internalization are not available, the general mechanism for GnRH agonists involves a clathrin-dependent pathway that is independent of β-arrestin.
Conclusion
This compound exerts its effects through a well-defined, yet nuanced, mechanism of action on the GnRH receptor. Its binding kinetics, characterized by a slow association rate and moderate residence time, initiate a signaling cascade predominantly through the Gq/11-PLC pathway, leading to the release of LH and FSH. The unique structural feature of the mammalian GnRH receptor, its lack of a C-terminal tail, results in slow internalization and a lack of β-arrestin involvement, contributing to the sustained action of agonists like this compound. Further research to precisely quantify the binding affinity (Ki or IC50) and the potency (EC50) for gonadotropin release will provide a more complete understanding of its pharmacology and aid in the development of next-generation GnRH-based therapies.
References
The Early Discovery and Development of Fertirelin Acetate: A Technical Overview
Introduction
The discovery of Gonadotropin-Releasing Hormone (GnRH), a decapeptide responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, marked a pivotal moment in reproductive endocrinology. This breakthrough, which occurred in 1971, opened the door for therapeutic manipulation of the hypothalamic-pituitary-gonadal (HPG) axis. Researchers quickly recognized that the native GnRH peptide had a very short half-life, limiting its therapeutic utility. This led to a concerted effort to synthesize more potent and longer-acting analogues. These synthetic versions were broadly classified into two groups: GnRH agonists and antagonists.
This technical guide focuses on the early discovery and development of Fertirelin Acetate, a potent GnRH agonist. We will delve into the molecular rationale behind its design, its mechanism of action, and the experimental methodologies used to characterize it during its nascent stages.
Discovery and Rationale for Development
This compound, also known by its developmental code name TAP-031, is a synthetic nonapeptide analogue of GnRH. It was first introduced for veterinary use in Japan in 1981 to manage ovarian dysfunction in cattle[1]. Its development was part of a broader wave of research in the 1970s and 1980s aimed at creating "superagonists" of GnRH[2].
The primary goal was to overcome the rapid enzymatic degradation of the native GnRH molecule. The structure of native GnRH is: pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2 . Early structure-activity relationship studies identified two key areas vulnerable to enzymatic cleavage: the bond between amino acids 6 and 7, and the C-terminus[3].
The design of this compound incorporated two critical modifications to address these vulnerabilities:
-
Substitution at Position 6: The glycine (Gly) at position 6 was replaced with a D-amino acid. While other agonists like Leuprolide use D-Leucine and Buserelin uses D-Serine, this substitution sterically hinders the action of endopeptidases, significantly increasing the peptide's metabolic stability and half-life[4].
-
Modification of the C-terminus: The C-terminal Glycine-amide (Gly-NH2) was replaced with a Proline-ethylamide (Pro-NHEt). This modification, known as the des-Gly10 ethylamide substitution, protects the peptide from carboxypeptidase degradation and enhances its binding affinity to the GnRH receptor[4].
The resulting amino acid sequence for Fertirelin is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt . These modifications result in a compound that is significantly more potent and has a longer duration of action than the native hormone.
Mechanism of Action
Like other GnRH agonists, this compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotroph cells. Its mechanism is biphasic:
-
Initial Agonist Effect (Flare-up): Upon initial administration, Fertirelin potently stimulates the GnRH receptors, leading to a significant, transient release of LH and FSH from the anterior pituitary. This "flare-up" effect is characteristic of all GnRH agonists.
-
Receptor Downregulation and Desensitization: Continuous, non-pulsatile exposure to a potent agonist like Fertirelin leads to the internalization and downregulation of GnRH receptors on the cell surface. This sustained activation uncouples the receptors from their intracellular signaling pathways, rendering the gonadotroph cells desensitized to further GnRH stimulation. The result is a profound and reversible suppression of LH and FSH secretion, leading to a hypogonadal state, often referred to as "medical castration".
This paradoxical effect of initial stimulation followed by long-term suppression is the basis for the therapeutic applications of Fertirelin and other GnRH agonists in conditions that benefit from reduced sex steroid levels.
Quantitative Preclinical Data
Table 1: Representative Preclinical Data for Early GnRH Agonists
| Parameter | Agonist | Value | Assay System | Reference |
| Receptor Binding Affinity (Ki) | Buserelin | 0.2 nM | Radioligand Competition Assay (Human GnRH Receptor) | |
| Leuprolide | 0.5 nM | Radioligand Competition Assay (Human GnRH Receptor) | ||
| Leuprolide | 0.64 nM | Radioligand Competition Assay (Human GnRH Receptor) | ||
| In Vitro Potency (EC50) | Buserelin | Similar dose-response to native GnRH for LH release | In Vitro Rat Hemipituitary Gland Incubation | |
| Leuprolide | Sub-nanomolar to low nanomolar range for receptor activation | Inositol Phosphate Production in HEK293 cells |
Note: This table provides representative data for well-characterized GnRH agonists to illustrate the typical potency of this class of compounds. Specific early development data for this compound is not publicly available.
Key Experimental Protocols
The characterization of a novel GnRH agonist like Fertirelin would have involved a series of standardized in vitro and in vivo assays. Below are detailed representative protocols for the key in vitro experiments used to determine receptor binding affinity and biological potency during that period.
Radioligand Binding Assay for GnRH Receptor Affinity
This protocol is representative of methods used to determine the binding affinity (Ki or Kd) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to pituitary membrane preparations.
Objective: To determine the binding affinity of this compound for the GnRH receptor.
Materials:
-
Anterior pituitaries from adult male rats.
-
Radioligand: Tritiated GnRH ([³H]GnRH) or a radioiodinated agonist ([¹²⁵I]-Buserelin).
-
Test Compound: this compound.
-
Homogenization Buffer: 10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Assay Buffer: 10 mM Tris-HCl, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation:
-
Excise anterior pituitaries from rats and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay). The membrane preparation can be stored at -80°C.
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate.
-
To each tube, add:
-
100 µL of Assay Buffer.
-
50 µL of various concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
50 µL of radioligand at a fixed concentration (typically near its Kd, e.g., 0.5-1.0 nM).
-
100 µL of the pituitary membrane preparation (containing 50-100 µg of protein).
-
-
For determining total binding, add 50 µL of Assay Buffer instead of the competitor.
-
For determining non-specific binding, add a high concentration of unlabeled native GnRH (e.g., 1 µM).
-
Incubate the tubes for 90-120 minutes at 4°C to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.1% polyethyleneimine.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a beta or gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 (the concentration of Fertirelin that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro LH/FSH Release Assay from Cultured Pituitary Cells
This protocol is representative of methods used to determine the biological potency (EC50) of a GnRH agonist by measuring its ability to stimulate LH and FSH release from primary pituitary cells in culture.
Objective: To determine the potency of this compound in stimulating gonadotropin release.
Materials:
-
Anterior pituitaries from adult female rats (often at the diestrus stage).
-
Enzymes for dispersion: Trypsin, DNase I.
-
Cell Culture Medium: DMEM supplemented with horse serum, fetal bovine serum, and antibiotics.
-
Stimulation Medium: Serum-free DMEM with 0.1% BSA.
-
Test Compound: this compound.
-
LH and FSH Radioimmunoassay (RIA) kits.
Protocol:
-
Pituitary Cell Culture Preparation:
-
Aseptically remove anterior pituitaries and place them in sterile culture medium.
-
Mince the glands into small fragments.
-
Wash the fragments and incubate them in a trypsin solution (e.g., 0.25%) for a set time at 37°C to dissociate the tissue.
-
Mechanically disperse the cells by gentle pipetting in the presence of DNase I to prevent cell clumping.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend them in complete culture medium.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Plate the cells in multi-well culture plates (e.g., 24-well plates) at a density of 0.5-1.0 x 10⁵ cells per well and incubate for 48-72 hours to allow for attachment and recovery.
-
-
Stimulation Experiment:
-
After the recovery period, remove the culture medium and wash the cell monolayers twice with pre-warmed Stimulation Medium.
-
Add 1 mL of Stimulation Medium containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁸ M) to the wells in triplicate.
-
Include control wells with Stimulation Medium only (basal release).
-
Incubate the plates for 3-4 hours at 37°C in a humidified CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, collect the medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and collect the supernatant.
-
Store the supernatants at -20°C until analysis.
-
Measure the concentration of LH and FSH in the supernatants using specific and validated radioimmunoassay (RIA) kits.
-
-
Data Analysis:
-
Calculate the mean hormone concentration for each triplicate.
-
Plot the amount of LH or FSH released (ng/mL) against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve.
-
Determine the EC50 (the concentration of Fertirelin that produces 50% of the maximal stimulation) and the Emax (the maximum response) from the curve.
-
Visualizations
GnRH Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of a GnRH agonist like this compound to its receptor on a pituitary gonadotroph cell.
References
In Vitro Binding Affinity of Fertirelin Acetate to Pituitary Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fertirelin Acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent agonist of the GnRH receptor.[1][2] Its primary therapeutic applications are in veterinary medicine for the management of reproductive cycles.[1][2] Understanding the binding affinity of this compound to its target, the GnRH receptors on pituitary gonadotroph cells, is fundamental to elucidating its mechanism of action and optimizing its clinical use. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound, detailed experimental protocols for its characterization, and a summary of the downstream signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound and other GnRH agonists to the human GnRH receptor has been quantified using in vitro competitive binding assays. In these experiments, the ability of an unlabeled ligand (e.g., Fertirelin) to displace a radiolabeled ligand from the receptor is measured. The resulting data is often expressed as the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | pKi (Radioligand Binding) | Ki (nM) (Calculated) |
| Fertirelin | 9.2 ± 0.05 | 0.63 |
| Alarelin | 9.4 ± 0.1 | 0.40 |
| Deslorelin | 10.0 ± 0.1 | 0.10 |
| Leuprorelin | 9.5 ± 0.09 | 0.32 |
| Nafarelin | 10.0 ± 0.06 | 0.10 |
| Buserelin | 9.9 ± 0.05 | 0.13 |
| Goserelin | 8.8 ± 0.06 | 1.58 |
| Histrelin | 9.8 ± 0.2 | 0.16 |
Data sourced from Heberlig et al. (2015).[3] The Ki values were calculated from the reported pKi values (Ki = 10^(-pKi)).
Experimental Protocol: In Vitro Radioligand Competition Binding Assay
This protocol outlines a typical radioligand competition binding assay to determine the binding affinity of this compound for the GnRH receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the human GnRH receptor (e.g., CHO-hGnRHR cells).
-
Radioligand: A high-affinity radiolabeled GnRH agonist, such as [¹²⁵I]-triptorelin.
-
Unlabeled Ligand: this compound and other competing ligands.
-
Assay Buffer: Appropriate buffer for maintaining physiological pH and minimizing non-specific binding (e.g., Tris-based buffer).
-
Filtration Apparatus: A multi-well plate harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Experimental Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([¹²⁵I]-triptorelin, e.g., ~0.1 nM) and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized (e.g., 120 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
-
The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GnRH Receptor Signaling Pathway
Upon binding of an agonist like this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
The logical flow of a competitive binding assay is crucial for accurate determination of binding affinities.
Caption: Competitive Binding Assay Workflow.
Conclusion
The in vitro binding affinity of this compound to pituitary GnRH receptors is a critical parameter that underpins its biological activity. The data presented here, obtained through rigorous radioligand binding assays, confirms its high affinity for the human GnRH receptor. The detailed experimental protocol and workflow provide a framework for researchers to conduct similar studies, while the signaling pathway diagram illustrates the downstream consequences of receptor binding. This comprehensive technical guide serves as a valuable resource for professionals in the fields of reproductive science and drug development.
References
The Pharmacodynamics of Fertirelin Acetate: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms and Applications of a Potent GnRH Agonist in Animal Models
Introduction
Fertirelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent decapeptide that has garnered significant attention in veterinary medicine and reproductive research.[1] As a GnRH agonist, it plays a pivotal role in modulating the hypothalamic-pituitary-gonadal (HPG) axis, making it a valuable tool for estrus synchronization, induction of ovulation, and the management of various reproductive conditions in a range of animal species.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in key animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Receptor Agonism
This compound exerts its physiological effects by binding to and activating GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[4] This interaction mimics the action of endogenous GnRH, initiating a cascade of intracellular signaling events that lead to the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5]
Upon binding to its G-protein coupled receptor, this compound activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the transcription and synthesis of the alpha and beta subunits of LH and FSH, followed by their secretion into the bloodstream.
The pulsatile nature of endogenous GnRH release is crucial for maintaining normal gonadotrope function. Continuous administration of a potent GnRH agonist like this compound initially causes a surge in LH and FSH release, often referred to as a "flare-up" effect. However, prolonged exposure leads to the downregulation and desensitization of GnRH receptors, resulting in a subsequent suppression of gonadotropin secretion and, consequently, a reduction in gonadal steroid production. This biphasic response is harnessed for different therapeutic applications, from inducing ovulation with a single dose to long-term suppression of reproductive function with sustained-release implants.
Pharmacodynamics in Bovine Models
This compound is widely used in the dairy and beef cattle industries for the synchronization of ovulation in timed artificial insemination (AI) protocols. Its administration leads to a predictable surge in LH, which induces ovulation of a dominant follicle.
Quantitative Data: Dose-Response of LH and FSH in Holstein Heifers
A key study investigated the effects of intramuscular (i.m.) administration of various doses of this compound on serum LH and FSH concentrations in Holstein heifers. The results demonstrated a clear dose-dependent response.
| Dose of this compound (µg) | Mean Log (Base 2) Area Under the Curve (AUC) for LH | Mean Log (Base 2) Area Under the Curve (AUC) for FSH |
| 0 (Saline) | Not Reported | Not Reported |
| 25 | 10.3 | 8.9 |
| 50 | 11.2 | 9.1 |
| 100 | 11.8 | 9.3 |
| 200 | 12.1 | 9.4 |
| Data adapted from Chenault et al. (1990). |
The study noted a significant quadratic dose-response relationship for both LH and FSH log AUC data, with the LH response appearing to approach a plateau at higher doses.
Experimental Protocol: Evaluation of LH and FSH Response in Holstein Heifers
The following protocol is based on the methodology described by Chenault et al. (1990).
Methodology Details:
-
Animals: Holstein heifers were utilized, with treatments administered between days 8 and 16 of their estrous cycle.
-
Experimental Design: An incomplete Latin-square design was employed to minimize individual animal variation.
-
Drug Administration: this compound was administered as a single intramuscular injection.
-
Blood Sampling: Blood samples were collected via jugular catheters at frequent intervals from one hour before to eight hours after the injection to capture the full hormone release profile.
-
Hormone Analysis: Serum concentrations of LH and FSH were quantified using a validated radioimmunoassay (RIA).
-
Data Analysis: The response to treatment was evaluated by calculating the log (base 2) area under the curve (AUC) for both LH and FSH.
Pharmacodynamics in Equine Models
In equine practice, GnRH agonists like deslorelin acetate, which is structurally similar to fertirelin, are commonly used to induce ovulation in mares, thereby optimizing breeding management, especially when using artificial insemination with cooled or frozen semen.
Quantitative Data: Ovulation Induction in Mares
While specific dose-response data for this compound in mares is less readily available in the public domain, studies on the closely related GnRH agonist, deslorelin acetate, provide valuable insights. A study comparing deslorelin acetate and histrelin for ovulation induction in mares provides the following data:
| Treatment | Dose | Mean Interval from Treatment to Ovulation (hours ± SD) | Ovulation Rate within 48 hours (%) |
| Deslorelin Acetate | 1.8 mg (i.m.) | 34.8 ± 11.4 | Not specified, but tended to be shorter than histrelin |
| Histrelin | 0.5 mg (i.m.) | 38.0 ± 8.1 | Not specified |
| Data adapted from Morrissey et al. (2019). |
Another study reported that with a 2.2 mg deslorelin implant, 95% of mares ovulated within 48 hours, compared to 26.3% in the placebo group.
Experimental Protocol: Induction of Ovulation in Mares
The following is a generalized protocol for studying the efficacy of a GnRH agonist for ovulation induction in mares.
Methodology Details:
-
Animal Selection: Cycling mares in estrus with a dominant ovarian follicle of at least 35 mm in diameter are selected.
-
Treatment Administration: The GnRH agonist is administered, typically as an intramuscular injection or a subcutaneous implant.
-
Monitoring: Mares are monitored via transrectal ultrasonography at regular intervals (e.g., every 12-24 hours) to determine the time of ovulation.
-
Outcome Measures: The primary endpoints are the interval from treatment to ovulation and the percentage of mares that ovulate within a specific timeframe (e.g., 48 hours). Pregnancy rates following artificial insemination can also be assessed.
Pharmacodynamics in Canine Models
In canine medicine, long-acting GnRH agonists, such as deslorelin acetate in the form of subcutaneous implants, are utilized for the reversible suppression of fertility in male dogs. This application leverages the receptor downregulation phenomenon that occurs with continuous agonist exposure.
Quantitative Data: Testosterone Suppression in Male Dogs
Studies on deslorelin implants have demonstrated effective and sustained suppression of testosterone.
| Implant Dose | Time to Reach Undetectable Testosterone Levels | Duration of Testosterone Suppression |
| 4.7 mg Deslorelin | 6 to 43 days | 150 to over 500 days |
| Data adapted from Fontaine et al. (2020). |
A "flare-up" effect, characterized by a transient increase in testosterone, is observed shortly after implantation, before levels decline.
Experimental Protocol: Evaluation of Testosterone Suppression in Male Dogs
The following protocol outlines a typical study design for evaluating the efficacy of a GnRH agonist implant for fertility suppression in male dogs.
Methodology Details:
-
Animals: Healthy, intact adult male dogs are used.
-
Treatment: A long-acting GnRH agonist implant is administered subcutaneously.
-
Monitoring:
-
Blood Sampling: Serial blood samples are collected to monitor serum testosterone concentrations over time.
-
Semen Analysis: Semen is collected periodically to assess sperm concentration, motility, and morphology to determine the onset of azoospermia.
-
Physical Examination: Testicular volume is measured regularly as an indicator of suppressed testicular function.
-
-
Primary Endpoints: The key outcomes are the time to reach basal testosterone levels, the onset of azoospermia, and the duration of fertility suppression.
Conclusion
This compound and other GnRH agonists are versatile and powerful tools in the field of animal reproduction. Their pharmacodynamic properties, characterized by a biphasic effect on gonadotropin release, allow for both the stimulation and suppression of the reproductive axis. A thorough understanding of the dose-response relationships, detailed experimental protocols for evaluation, and the underlying cellular and molecular mechanisms of action is essential for the effective and responsible use of these compounds in clinical practice and for the development of new reproductive technologies. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound and other GnRH agonists in various animal models.
References
- 1. Prepubertal Use of Long-Term GnRH Agonists in Dogs: Current Knowledge and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 3. LHRH-induced LH and FSH responses in the aged female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Animal Models for Gender-Affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Fertirelin Acetate's Effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fertirelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the hypothalamic-pituitary-gonadal axis. By binding to GnRH receptors on pituitary gonadotrophs, it triggers the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on LH and FSH release, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved. The information presented is intended to support research and development efforts in reproductive medicine and endocrinology.
Mechanism of Action: The GnRH Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland. The binding of this compound initiates a cascade of intracellular signaling events that culminate in the synthesis and secretion of LH and FSH.
The primary signaling pathway activated by the GnRH receptor is the Gq/11 pathway. This process can be summarized as follows:
-
Receptor Binding and G-Protein Activation: this compound binds to the GnRH receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq/11 subunit.
-
Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
-
MAPK Cascade Activation: Activated PKC initiates a downstream phosphorylation cascade, including the mitogen-activated protein kinase (MAPK) pathway.
-
Gene Transcription and Hormone Synthesis: The MAPK cascade leads to the phosphorylation and activation of transcription factors, which in turn promote the expression of the common α-subunit and the specific β-subunits of LH and FSH.
-
Hormone Secretion: The elevated intracellular calcium levels also stimulate the exocytosis of vesicles containing stored LH and FSH, leading to their release into the bloodstream.
Quantitative Effects on LH and FSH Release
The administration of this compound leads to a rapid and dose-dependent increase in circulating concentrations of LH and FSH. The following tables summarize quantitative data from key studies.
Table 1: Dose-Response of Peak Luteinizing Hormone (LH) Concentration Following this compound Administration in Dairy Cows.
| This compound Dose (µg) | Peak LH Concentration (ng/mL) | Time to Peak (minutes) |
| 50 | > 5 | 120 |
| 100 | > 5 | 120 |
Data adapted from Yamada et al., 2002.[1]
Table 2: Dose-Dependent Effect of this compound on the Area Under the Curve (AUC) for LH and FSH in Holstein Heifers.
| This compound Dose (µg) | Log (Base 2) Area Under the LH Curve (AUC) | Log (Base 2) Area Under the FSH Curve (AUC) |
| 25 | Data not publicly available in this format | Data not publicly available in this format |
| 50 | Data not publicly available in this format | Data not publicly available in this format |
| 100 | Data not publicly available in this format | Data not publicly available in this format |
| 200 | Data not publicly available in this format | Data not publicly available in this format |
Note: A study by Chenault et al. (1990) demonstrated a significant quadratic dose-response relationship for both LH and FSH log AUC data in Holstein heifers treated with 25, 50, 100, or 200 µg of this compound.[2] However, the specific mean AUC values at each dose were not available in the publicly accessible abstract. The study also noted that a response plateau was being approached for LH at higher dosages.[2]
Experimental Protocols
The following section outlines a representative experimental protocol for assessing the effects of this compound on LH and FSH release in bovine models, synthesized from established methodologies.
Animal Model and Experimental Design
-
Species: Bovine (e.g., Holstein heifers or dairy cows).
-
Housing and Acclimatization: Animals are housed in appropriate facilities and allowed an acclimatization period before the experiment.
-
Experimental Groups: Animals are randomly assigned to treatment groups, including a saline-treated control group and multiple this compound dose groups (e.g., 25, 50, 100, 200 µg).
-
Administration: this compound or saline is administered via intramuscular (IM) injection.
Intramuscular Administration and Blood Sampling
-
Restraint: The animal is securely restrained in a cattle chute or by other appropriate means.
-
Injection Site Preparation: The injection site, typically in the neck muscles, is cleaned with an antiseptic solution.
-
Injection: The calculated dose of this compound is drawn into a sterile syringe and injected deep into the muscle tissue.
-
Blood Collection: Blood samples are collected via jugular venipuncture at predetermined time points (e.g., -60, -30, 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes relative to the injection).
-
Sample Processing: Blood is collected into appropriate tubes (e.g., containing heparin or EDTA) and centrifuged to separate the plasma or serum, which is then stored at -20°C or lower until analysis.
Hormone Analysis
-
Assay Method: LH and FSH concentrations in plasma or serum are quantified using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Principle of RIA: The assay is based on the competitive binding of radiolabeled and unlabeled hormones to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.
-
Standard Curve: A standard curve is generated using known concentrations of purified bovine LH and FSH to allow for the quantification of hormone levels in the unknown samples.
-
Data Analysis: Hormone concentration data are analyzed using appropriate statistical methods to determine the effects of dose and time on LH and FSH release.
Conclusion
This compound is a potent GnRH agonist that reliably stimulates the release of LH and FSH from the anterior pituitary. Its mechanism of action is well-characterized and involves the activation of the Gq/11 signaling pathway. The magnitude of the hormonal response is dose-dependent, providing a basis for its therapeutic applications in reproductive management. The experimental protocols and data presented in this guide offer a framework for further research into the pharmacology and clinical utility of this compound and other GnRH analogues. Further studies providing detailed time-course data for a range of doses would be beneficial for a more complete understanding of its pharmacokinetic and pharmacodynamic properties.
References
The chemical properties and purity of synthetic Fertirelin Acetate
An In-depth Technical Guide to the Chemical Properties and Purity of Synthetic Fertirelin Acetate
Introduction
This compound is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] As a potent GnRH agonist, it is primarily utilized in veterinary medicine to manage reproductive functions in livestock, such as treating ovarian follicular cysts and synchronizing ovulation.[1][3][4] After an initial stimulatory effect, continuous administration leads to the downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, ultimately suppressing ovarian and testicular steroid production. This guide provides a comprehensive overview of the core chemical properties, purity standards, and analytical methodologies for synthetic this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a well-defined synthetic peptide. Its fundamental chemical and physical characteristics are summarized below.
Table 1: General Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 66002-66-2 | |
| Molecular Formula | C₅₇H₈₀N₁₆O₁₄ | |
| Molecular Weight | 1213.37 g/mol | |
| Amino Acid Sequence | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt |
| Synonyms | (Des-Gly10,Pro-NHEt9)-LHRH, TAP-031 | |
Table 2: Physicochemical Properties of this compound
| Property | Description | References |
|---|---|---|
| Appearance | White to off-white solid powder. | |
| Solubility | Slightly soluble in Water and DMSO. Recommended to reconstitute in sterile water. |
| Storage Conditions | Store desiccated at -20°C. For reconstituted solutions, store at 4°C for 2-7 days or below -18°C for long-term use. Protect from moisture and light. | |
Purity and Impurity Profile
The efficacy and safety of this compound in research and pharmaceutical applications are directly dependent on its purity. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of synthetic this compound.
Table 3: Purity Specifications for Synthetic this compound
| Parameter | Specification | Method | References |
|---|---|---|---|
| Purity (HPLC) | ≥97% - 98% | RP-HPLC | |
| Identity | Conforms to structure | NMR, MS |
| Water Content | Report Result (e.g., ~3.4%) | Elemental Analysis | |
Common impurities may include related peptides from synthesis side-reactions, degradation products, or residual solvents. Strict synthesis and purification protocols are employed to minimize these impurities. A Certificate of Analysis (CoA) for a specific batch will provide detailed results from quality control tests.
Mechanism of Action and Signaling Pathway
This compound functions as a GnRH agonist, binding to GnRH receptors on pituitary gonadotroph cells. This interaction initiates a signaling cascade that results in the synthesis and release of LH and FSH. The primary signaling route involves the activation of the phospholipase C (PLC) pathway.
The binding of this compound to the G-protein coupled GnRH receptor activates PLC. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined elevation of intracellular Ca²⁺ and PKC activation leads to the downstream cellular responses culminating in the secretion of gonadotropins (LH and FSH).
Caption: GnRH agonist signaling pathway initiated by this compound.
Experimental Protocols for Analysis
The quality control of synthetic this compound relies on several analytical techniques to confirm its identity, purity, and quantity.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the definitive method for assessing the purity of this compound and related peptide products.
-
Objective: To separate this compound from potential impurities and degradation products and to quantify its purity as a percentage of the total peak area.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade acetonitrile with 0.1% TFA.
-
All solvents should be filtered and degassed prior to use.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound powder.
-
Dissolve the sample in a suitable solvent, typically a mixture of water and acetonitrile or sterile water, to a known concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Chromatographic Conditions (Representative):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm or 220 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution: A linear gradient from a lower percentage of Solvent B to a higher percentage over 20-30 minutes is typically used to ensure the separation of all components. For example, 10% to 60% Solvent B over 25 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area of the main this compound peak.
-
Determine the purity by calculating the percentage of the main peak area relative to the total area of all integrated peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the peptide, providing strong evidence of its identity. The observed mass should correspond to the theoretical mass of this compound (1213.37 Da for the acetate form).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, confirming the amino acid sequence and overall conformation of the peptide. The resulting spectrum is compared against a reference standard or theoretical structure to ensure conformity.
Workflow for Quality Control Analysis
The logical flow for a comprehensive quality control assessment of a new batch of synthetic this compound involves sample preparation, analysis using multiple techniques, and final data evaluation to issue a Certificate of Analysis.
Caption: A typical experimental workflow for the quality control of this compound.
References
Foundational Research on Fertirelin Acetate for Reproductive Applications: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the foundational research concerning Fertirelin Acetate, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It details its mechanism of action, summarizes quantitative outcomes from key studies, and outlines common experimental protocols for its application in reproductive science.
Introduction to this compound
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LH-RH) receptor.[1][2] Structurally, it is a decapeptide analogue of the naturally occurring GnRH.[3] Its primary therapeutic action is to stimulate the pituitary gonadotroph cells, prompting the synthesis and release of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5]
This initial stimulation, often called a "flare-up," mimics the natural GnRH surge that precedes ovulation. However, continuous or sustained administration of this compound leads to the downregulation and desensitization of GnRH receptors on the pituitary gland. This paradoxical effect ultimately suppresses the secretion of LH and FSH, leading to a reduction in gonadal steroid production—a state sometimes referred to as "chemical castration."
In veterinary medicine, this compound is predominantly used to manage reproductive cycles in livestock, particularly for treating ovarian follicular cysts in cattle and for synchronizing ovulation to improve conception rates in timed artificial insemination (AI) protocols.
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its biological effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the plasma membrane of pituitary gonadotrophs. The binding initiates a complex intracellular signaling cascade primarily mediated by the Gq/11 class of G-proteins.
The key signaling events are as follows:
-
Receptor Activation: Fertirelin binds to the GnRH receptor.
-
G-Protein Coupling: The activated receptor couples with and activates the Gαq/11 subunit.
-
PLC Activation: Gαq/11 activates Phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & Exocytosis: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is the primary trigger for the immediate exocytosis and release of stored LH and FSH from secretory granules.
-
PKC Activation & Gene Expression: DAG, along with Ca2+, activates Protein Kinase C (PKC) isoforms. PKC activation initiates downstream signaling through Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK. These MAPK pathways translocate to the nucleus to phosphorylate transcription factors, ultimately regulating the synthesis of the gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).
Some evidence also suggests that the GnRH receptor can couple to Gs proteins, activating the adenylyl cyclase/cAMP pathway, which may play a role in decoding high-frequency GnRH pulses.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on this compound.
Table 1: Receptor Binding & In Vivo Hormonal Response
| Parameter | Species | Value | Notes | Citation |
|---|---|---|---|---|
| Association Rate (kon) | Human | 0.02 ± 0.004 nM⁻¹·min⁻¹ | Kinetic parameter for binding to the GnRH receptor, determined via competition association assay. | |
| Peak LH Concentration | Dairy Cow | > 5 ng/mL | Peak reached approximately 120 minutes after intramuscular injection of 50 µg or 100 µg Fertirelin. | |
| Progesterone Levels | Beef Heifer | No significant effect | No change in progesterone levels on days 1-14 post-treatment with 100 µg Fertirelin. |
| Progesterone Levels | Dairy Cow | Increased | Plasma progesterone increased, peaking on day 7 following GnRH administration in an Ovsynch protocol. | |
Table 2: Reproductive Outcomes in Cattle
| Parameter | Dosage | Outcome | n | Protocol | Citation |
|---|---|---|---|---|---|
| Conception Rate | 50 µg | 61.1% | 72 | Ovsynch / Fixed-Time AI | |
| Conception Rate | 100 µg | 59.5% | 42 | Ovsynch / Fixed-Time AI | |
| Conception Rate | 25-100 µg | 41.5% (avg) | - | Single injection at time of AI | |
| Conception Rate | Control | 48.0% | - | Saline injection at time of AI | |
| Conception Rate | 50 µg | 76.7% | - | Single injection at time of AI | |
| Conception Rate | 100 µg | 82.1% | - | Single injection at time of AI |
| Conception Rate | Control | 71.4% | - | No treatment at time of AI | |
Table 3: Superovulation Induction in Mice
| Parameter | Dosage | Outcome | Notes | Citation |
|---|---|---|---|---|
| Ovulated Eggs | Control | 12.9 ± 5.9 | Vehicle control group. | |
| Ovulated Eggs | 0.025 µg | 22.6 ± 7.3 | Optimal dose identified in the study. |
| Effective Dose Range | 0.01 - 0.5 µg | Significantly more eggs than control | Doses administered five times at 4-hour intervals. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the use and study of this compound.
Ovsynch Protocol for Timed AI in Dairy Cattle
This protocol is widely used to synchronize ovulation, eliminating the need for estrus detection.
Objective: To synchronize follicular wave emergence and ovulation to allow for fixed-time artificial insemination.
Experimental Workflow:
Detailed Methodology:
-
Day 0: Administer the first dose of this compound (e.g., 50-100 µg) via intramuscular (IM) injection. This causes either the ovulation of a dominant follicle or the atresia of follicles and initiates a new follicular wave.
-
Day 7: Administer a luteolytic dose of Prostaglandin F2α (PGF2α) or an analogue (e.g., 500 µg Cloprostenol, IM). This regresses the corpus luteum (CL) that formed after the Day 0 injection (or was already present), causing progesterone levels to fall.
-
Day 9 (48-56 hours post-PGF2α): Administer the second dose of this compound (e.g., 50-100 µg, IM). This induces a synchronous LH surge, triggering ovulation of the new dominant follicle approximately 24-32 hours later.
-
Day 10 (16-20 hours post-second GnRH): Perform artificial insemination at a fixed time, without regard to observed signs of estrus.
Monitoring and Data Collection
a) Transrectal Ultrasonography for Follicular Dynamics:
-
Equipment: A real-time, B-mode ultrasound scanner equipped with a 5.0 to 7.5 MHz linear-array rectal transducer.
-
Procedure: The transducer is manually inserted into the rectum to visualize the ovaries and uterus. Daily or periodic scans are performed throughout the protocol.
-
Measurements: The number and diameter of all follicles (e.g., >3 mm) and the presence and diameter of the corpus luteum are recorded for each ovary. Follicles can be classified by size: small (<5 mm), medium (6-10 mm), and large (>10 mm). Ovulation is confirmed by the disappearance of a large, previously identified follicle.
b) Hormone Analysis via Radioimmunoassay (RIA):
-
Sample Collection: Blood samples are collected via jugular or coccygeal venipuncture into heparinized or EDTA-containing tubes. Samples are typically taken at frequent intervals (e.g., every 15-30 minutes for 4-6 hours) immediately following Fertirelin administration to characterize the LH surge, and then daily to monitor progesterone profiles. Plasma is separated by centrifugation and stored at -20°C until analysis.
-
RIA Procedure (General): A competitive binding assay is used.
-
A known quantity of radiolabeled hormone (e.g., ¹²⁵I-labeled bovine LH) and a specific antibody against that hormone are incubated with the plasma sample (containing an unknown amount of the hormone).
-
The unlabeled hormone in the sample competes with the radiolabeled hormone for binding sites on the limited amount of antibody.
-
After incubation, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the antibody-bound fraction is measured. Its intensity is inversely proportional to the concentration of the unlabeled hormone in the sample.
-
Concentrations are determined by comparing results to a standard curve generated with known concentrations of the hormone.
-
-
Validation: Assays should be validated for sensitivity, parallelism with standard curves, and inter- and intra-assay coefficients of variation (CVs), which should typically be below 10-15%.
References
- 1. Development and Application of a Radioimmunoassay for Bovine Follicle-Stimulating Hormone1 [periodicos.capes.gov.br]
- 2. Evaluating Follicular Development in Cattle Using Animal Ultrasound Scanner for Breeding Timing [bxlimage.com]
- 3. Development and characterization of a homologous radioimmunoassay for bovine follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of high-resolution transrectal ultrasonography to assess changes in numbers of small ovarian antral follicles and their relationships to the emergence of follicular waves in cyclic ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fertirelin Acetate in Murine Superovulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superovulation is a foundational technique in murine-based reproductive research and transgenic model development, aimed at maximizing the yield of oocytes for subsequent procedures such as in vitro fertilization (IVF) and embryo transfer. While conventional protocols have historically relied on pregnant mare serum gonadotropin (PMSG) and human chorionic gonadotropin (hCG), gonadotropin-releasing hormone (GnRH) agonists like Fertirelin Acetate offer an alternative approach to inducing follicular development and ovulation.
This compound is a synthetic analogue of GnRH.[1] Its mechanism of action involves the stimulation of the anterior pituitary to release endogenous gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for superovulation induction in mice.
Mechanism of Action: GnRH Agonist Signaling
This compound, as a GnRH agonist, binds to GnRH receptors on pituitary gonadotroph cells. This binding initially stimulates the synthesis and release of LH and FSH.[2] The signaling cascade is primarily mediated through G-protein coupled receptors, leading to the activation of phospholipase C (PLC) and subsequent downstream pathways involving inositol triphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium levels and activation of protein kinase C (PKC), which ultimately triggers the transcription and release of gonadotropins.
Experimental Protocols
Materials
-
This compound (FA)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Female mice (sexually mature, specific strain as required by the study)
-
1 mL syringes with 27-30 gauge needles
Protocol 1: Superovulation Induction with this compound
This protocol is based on the findings of a study optimizing this compound dosage for superovulation in mice.
Experimental Workflow:
Procedure:
-
Initial hCG Priming (Day 0): At 17:00 on Day 0, administer a subcutaneous injection of 5 IU of hCG to the female mice.
-
This compound Administration (Day 0-1): Beginning at 22:00 on Day 0, administer a subcutaneous injection of 0.025 µg of this compound. Repeat this injection four more times at 4-hour intervals.
-
Ovulation Induction (Day 2): To induce ovulation, administer a second subcutaneous injection of 5 IU of hCG at 17:00 on Day 2.
-
Oocyte Recovery (Day 3): Oocytes can be recovered from the oviducts approximately 12-16 hours after the final hCG injection.
Quantitative Data
The efficacy of this compound in inducing superovulation is dose-dependent. The following table summarizes the oocyte yield from a dose-response study.
| This compound Dose (µg) per Injection | Total Dose (µg) | Mean Number of Ovulated Eggs (± SD) |
| 0 (Control) | 0 | 12.9 ± 5.9 |
| 0.001 | 0.005 | Not significantly different from control |
| 0.01 | 0.05 | Significantly higher than control (p<0.05) |
| 0.025 | 0.125 | 22.6 ± 7.3 |
| 0.05 | 0.25 | Significantly higher than control (p<0.05) |
| 0.1 | 0.5 | Significantly higher than control (p<0.05) |
| 0.5 | 2.5 | Significantly higher than control (p<0.05) |
| 1.0 | 5.0 | Not significantly different from control |
Data adapted from a study on the optimal dose of this compound for superovulation in mice.
The results indicate that a dose of 0.025 µg of this compound administered five times at 4-hour intervals yielded the highest number of ovulated eggs. The effective total dose range for a significant increase in oocyte numbers compared to the control group was between 0.05 µg and 2.5 µg.
Comparison with Standard PMSG/hCG Protocol
For context, a standard superovulation protocol using PMSG and hCG is provided below. The number of oocytes obtained can vary significantly depending on the mouse strain, age, and specific protocol timing.
| Hormone | Typical Dosage | Administration Timing |
| PMSG | 5 IU | Intraperitoneal injection, afternoon of Day 1 |
| hCG | 5 IU | Intraperitoneal injection, 46-48 hours after PMSG |
Generally, PMSG/hCG protocols can yield a wide range of oocytes, often averaging between 15 and 40 oocytes per female, depending on the mouse strain. The this compound protocol demonstrates a comparable, and in some cases, potentially higher yield, with the added benefit of using a synthetic GnRH agonist which may offer a different physiological stimulation profile compared to gonadotropins sourced from other species.
Conclusion
This compound presents a viable and effective alternative for the induction of superovulation in mice. A dosing regimen of 0.025 µg administered five times at 4-hour intervals, in conjunction with hCG priming and induction, has been shown to produce a robust oocyte yield. Researchers can utilize the provided protocols and data as a starting point for optimizing superovulation in their specific mouse strains and experimental contexts. As with any superovulation protocol, minor adjustments to timing and dosage may be necessary to achieve maximal efficacy for a particular mouse strain and age.
References
Cell culture applications of Fertirelin Acetate for studying pituitary cell function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fertirelin Acetate is a synthetic peptide analogue of the native Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH).[1] As a potent GnRH agonist, it is a critical tool for studying the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. In a cell culture setting, this compound allows for the precise investigation of pituitary gonadotrope function, including the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These notes provide an overview of its mechanism, applications, and detailed protocols for its use in in vitro models.
Mechanism of Action
This compound exerts its effects by binding to GnRH receptors (GnRHR), a class of G protein-coupled receptors (GPCRs), on the surface of pituitary gonadotroph cells.[3] This interaction initiates a complex intracellular signaling cascade.[4]
Initial Stimulation (Flare-Up): Upon binding, the GnRH receptor primarily activates the Gq/11 family of G proteins. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. This Ca2+ surge, along with the activation of Protein Kinase C (PKC) by DAG, is the critical signal for the synthesis and acute release of LH and FSH from the cell.
Long-Term Exposure (Downregulation): Continuous or prolonged exposure to a GnRH agonist like this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland. This process involves receptor internalization and uncoupling from its signaling pathways, which ultimately suppresses the secretion of LH and FSH. This dual action makes this compound a valuable tool for studying both the acute stimulation and chronic regulation of gonadotropin release.
Signaling Pathway
The signaling cascade initiated by this compound binding to the GnRH receptor is crucial for gonadotropin release.
Applications in Pituitary Cell Culture
-
Studying LH and FSH Secretion Dynamics: this compound is used to model the physiological stimulation of gonadotropes, allowing for the detailed analysis of the dose-response and temporal dynamics of LH and FSH secretion.
-
Investigating GnRH Receptor Regulation: The agonist-induced downregulation of GnRHR can be studied to understand the molecular mechanisms of pituitary desensitization, a clinically relevant phenomenon.
-
Drug Screening and Development: In vitro pituitary cell models stimulated with this compound serve as a platform for screening novel compounds that may modulate the HPG axis, such as GnRH antagonists or other potential therapeutics.
Quantitative Data Summary
The following table summarizes typical experimental parameters for studying the effects of GnRH agonists like this compound on pituitary cells in vitro. Concentrations and times may require optimization depending on the cell model and specific experimental goals.
| Parameter | Primary Pituitary Cells | αT3-1 Cell Line | LβT2 Cell Line | Observed Effect & Reference |
| This compound / GnRH Agonist Concentration | 1 nM - 100 nM | 10⁻¹² M - 10⁻⁶ M | 10 nM | Dose-dependent increase in LH/FSH secretion and subsequent downregulation of GnRH receptors. |
| Incubation Time (Acute Response) | 30 min - 4 hours | 1 - 4 hours | 5 - 90 min | Peak LH/FSH release is typically observed within this timeframe. |
| Incubation Time (Chronic/Downregulation) | 24 - 72 hours | 24 - 72 hours | N/A | Sustained exposure leads to a decrease in GnRH receptor mRNA and cell proliferation. |
| Primary Readout | LH/FSH concentration in media (ELISA/RIA) | α-subunit mRNA levels, [³H]thymidine incorporation, GnRHR mRNA | ERK1/2 Activation (Western Blot) | Measurement of hormone secretion, gene expression, or signaling pathway activation. |
Experimental Protocols
Protocol 1: Primary Pituitary Cell Culture
This protocol provides a general method for establishing primary cultures from rodent pituitaries.
-
Aseptic Dissection: Euthanize animals according to approved institutional guidelines. Aseptically remove the anterior pituitary glands and place them in ice-cold, sterile Hank's Balanced Salt Solution (HBSS) supplemented with antibiotics.
-
Enzymatic Digestion: Mince the tissue into small fragments. Transfer the fragments to a digestion solution (e.g., DMEM with 0.25% trypsin and 25 U/mL DNase I) and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Cell Dissociation: Stop the digestion by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue fragments with a sterile pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin). Determine cell viability and density using a hemocytometer. Plate the cells onto collagen-coated culture plates at a desired density (e.g., 2-5 x 10⁵ cells/well in a 24-well plate).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to adhere and recover for 48-72 hours before initiating experiments.
Protocol 2: In Vitro Stimulation with this compound
-
Preparation of Fertirelin Stock: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C for long-term use.
-
Cell Starvation (Optional): To reduce basal signaling, replace the culture medium with a serum-free or low-serum medium for 4-16 hours prior to stimulation.
-
Stimulation: Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium to the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Treatment: Remove the old medium from the cultured pituitary cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group (medium without Fertirelin).
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 2 hours for acute secretion studies, 24 hours for gene expression or downregulation studies).
Protocol 3: Quantification of LH and FSH by ELISA
-
Sample Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Be sure not to disturb the cell monolayer.
-
Sample Storage: Centrifuge the collected supernatant briefly to pellet any detached cells or debris. Transfer the clarified supernatant to a fresh tube and store at -80°C until analysis.
-
ELISA Procedure: Quantify the concentration of LH and FSH in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the species of your cell model (e.g., mouse, rat).
-
Data Analysis: Follow the ELISA kit manufacturer's instructions for performing the assay and generating a standard curve. Calculate the concentration of LH and FSH in each sample based on the standard curve. Normalize the hormone concentration to the amount of total protein in the corresponding cell lysate to account for variations in cell number.
Experimental Workflow
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume 5, Chapter 8. Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone [glowm.com]
- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note & Protocol: Dissolving and Preparing Fertirelin Acetate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fertirelin Acetate is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, widely used in veterinary medicine and reproductive research.[1][2] Proper solubilization and formulation are critical for ensuring accurate dosing, bioavailability, and reproducibility in in vivo studies. This document provides detailed protocols for dissolving and preparing this compound for administration in research settings, summarizes its physicochemical properties, and illustrates its mechanism of action.
Physicochemical Properties
This compound is a synthetic peptide analogue of GnRH.[3][4] It is typically supplied as a white to off-white lyophilized powder.[5]
| Property | Value | Reference |
| Molecular Formula | C₅₇H₈₀N₁₆O₁₄ (acetate form) | |
| Molecular Weight | ~1213.34 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (HPLC) | |
| Storage (Lyophilized) | Sealed at 2–8 °C, protected from light and moisture. | |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action: GnRH Receptor Signaling
Fertirelin acts as an agonist at the Gonadotropin-Releasing Hormone Receptor (GnRHR) located on pituitary gonadotroph cells. Binding of Fertirelin initiates a signaling cascade that results in the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Initially, this causes a surge in LH and FSH levels. However, continuous or prolonged administration leads to the downregulation of the GnRH receptor, ultimately suppressing the release of these hormones and, consequently, gonadal steroid production.
Solubility and Formulation Data
The solubility of peptides like Fertirelin is highly dependent on the solvent and pH. It is recommended to first test solubility with a small amount of the peptide before dissolving the entire sample. For in vivo studies, the choice of vehicle is critical and must be non-toxic and compatible with the administration route.
| Vehicle / Solvent System | Solubility | Notes | Reference |
| PBS (Phosphate-Buffered Saline) | 50 mg/mL | May require sonication to fully dissolve. Suitable for many parenteral routes. | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for subcutaneous injections where a depot effect may be desired. Ensure DMSO is fully dissolved in oil. | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | A common co-solvent system for poorly soluble compounds, suitable for parenteral administration. | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin-based formulation can enhance the solubility of hydrophobic peptides. |
Experimental Workflow for Preparation
The general workflow for preparing this compound for in vivo administration involves careful weighing, solvent selection, dissolution, and final preparation of the dosing solution.
Experimental Protocols
Safety Precaution: Always handle this compound powder and solutions in a fume hood or ventilated cabinet. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Preparation of this compound in PBS
This protocol is suitable for applications where this compound is sufficiently soluble in an aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter (if sterile filtration is required)
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Pipettors and sterile tips
Procedure:
-
Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the calculated volume of sterile PBS to the tube to achieve the target concentration.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming may also aid dissolution, but avoid excessive heat to prevent peptide degradation.
-
Visual Inspection: Once dissolution appears complete, visually inspect the solution against a dark background to ensure it is clear and free of any particulates or precipitation.
-
Sterile Filtration (Optional): For intravenous (IV) or intraperitoneal (IP) administration, it is highly recommended to sterilize the final solution. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube.
-
Storage: Use the solution immediately for best results. If short-term storage is necessary, store at 2-8°C for no more than one day. For longer-term storage, aliquot and freeze at -20°C or -80°C.
Protocol 2: Preparation in a Co-Solvent Vehicle (DMSO/Corn Oil)
This protocol is designed for subcutaneous administration, particularly when a less polar vehicle is required or a depot effect is desired.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Sterile Corn Oil
-
Sterile, conical tubes
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a sterile tube.
-
Initial Dissolution: Add the required volume of DMSO to constitute 10% of the final desired volume (e.g., for a 1 mL final volume, add 100 µL of DMSO). Vortex vigorously until the peptide is completely dissolved. This creates a concentrated stock solution.
-
Dilution with Vehicle: While vortexing, slowly add the sterile corn oil (90% of the final volume) to the DMSO stock solution. Continue to vortex until the solution is homogenous and clear.
-
Visual Inspection: Ensure the final formulation is a clear, single-phase solution. If precipitation or phase separation occurs, the solubility limit may have been exceeded.
-
Storage: This formulation should be prepared fresh before each use. Do not freeze formulations containing high percentages of organic solvents and oils.
In Vivo Administration Considerations
The route of administration and dosage of this compound depend on the animal model and the research objective.
| Animal Model | Administration Route | Typical Dose Range | Application | Reference |
| Mice | Subcutaneous (SC) | 0.01 - 0.5 µ g/mouse | Superovulation induction | |
| Dairy Cattle | Intramuscular (IM) | 25 - 100 µ g/cow | Treatment of follicular cysts, improvement of conception rates |
Administration Guidelines:
-
Subcutaneous (SC): Injections are typically administered into a tented fold of skin, often in the interscapular region for rodents.
-
Intramuscular (IM): This route provides rapid absorption due to high vascularization. The injection site depends on the species (e.g., thigh muscle in larger animals).
-
Volume: The injection volume should be appropriate for the size of the animal and the route of administration to avoid tissue damage or discomfort. Always consult institutional IACUC guidelines for approved volumes.
References
Application Notes and Protocols for Fertirelin Acetate in Fixed-Time Artificial Insemination (FTAI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fertirelin Acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), in fixed-time artificial insemination (FTAI) protocols for livestock. The information is intended to guide research, experimental design, and the development of new reproductive management strategies.
Introduction to this compound and its Mechanism of Action
This compound is a potent GnRH agonist that plays a crucial role in regulating the reproductive cycle in animals.[1] By binding to GnRH receptors on the anterior pituitary gland, it stimulates the synthesis and release of two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This action induces follicular development, ovulation, and the formation of the corpus luteum, making it an essential tool for synchronizing ovulation in FTAI programs. The primary advantage of using this compound in FTAI is the ability to inseminate animals at a predetermined time, eliminating the need for estrus detection and improving reproductive efficiency.
Signaling Pathway of GnRH Agonists
The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gαq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which results in the transcription and synthesis of LH and FSH.
Application in Bovine Fixed-Time Artificial Insemination
This compound is widely used in FTAI protocols for dairy and beef cattle, most notably within Ovsynch-based programs. These protocols synchronize follicular development and ovulation, allowing for timed insemination with favorable pregnancy rates.
Ovsynch Protocol and its Variations
The Ovsynch protocol is a cornerstone of FTAI in cattle. It involves a series of hormonal treatments to control the estrous cycle.
References
Fertirelin Acetate in Bovine Ovarian Follicular Cyst Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fertirelin Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, in the research and treatment of ovarian follicular cysts in cattle. This document details the mechanism of action, experimental protocols, and comparative efficacy of this compound, supported by quantitative data from various studies.
Introduction
Ovarian follicular cysts are a significant cause of infertility in dairy cattle, leading to economic losses due to extended calving intervals. These anovulatory follicular structures, which are larger than 2.5 cm in diameter and persist for at least 10 days in the absence of a corpus luteum, disrupt the normal estrous cycle. This compound offers a therapeutic intervention by mimicking the action of endogenous GnRH.
This compound is a potent GnRH analog that binds to GnRH receptors in the anterior pituitary gland. This binding stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The induced LH surge triggers the luteinization of the cystic follicle or ovulation of a dominant follicle, leading to the formation of a corpus luteum and the subsequent resumption of the estrous cycle.
Mechanism of Action: GnRH Signaling Pathway
This compound, as a GnRH agonist, initiates a signaling cascade within the pituitary gonadotroph cells, leading to the release of LH and FSH.
Quantitative Data Summary
The efficacy of this compound in treating ovarian follicular cysts has been evaluated in several studies, often in comparison with other GnRH analogs like Buserelin or other hormonal treatments such as human chorionic gonadotropin (hCG).
Table 1: Comparative Efficacy of this compound and Buserelin
| Parameter | This compound (200 µg) | Buserelin (20 µg) | Reference |
| LH Response (2-2.5h post-treatment) | |||
| - Peak LH (ng/mL) | 22.5 ± 10.7 | 20.6 ± 11.4 | [1][2] |
| Luteinization Rate (Progesterone >1.0 ng/mL 1 week post-treatment) | 75% (27/36) | 72% (23/32) | [2] |
| Conception Rate | 74% | 65% | [2] |
| Treatment to Conception Interval (days) | 71 | 63 | [2] |
Table 2: Efficacy of this compound in Combination Therapy
| Treatment Protocol | Pregnancy Rate (within 100 days) | Treatment to Conception Interval (days) | Reference |
| This compound only | 48.1% (13/27) | 43 ± 27 | |
| This compound + Fenprostalene (PGF2α analog) 14 days later | 66.1% (37/56) | 30 ± 21 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Single-Dose this compound Treatment
This protocol is designed to evaluate the efficacy of a single dose of this compound for the treatment of ovarian follicular cysts.
Methodology:
-
Animal Selection: Select lactating dairy cows that are at least 50 days postpartum and exhibit signs of anestrus or irregular estrus.
-
Diagnosis:
-
Perform rectal palpation to identify enlarged ovaries with follicular structures.
-
Confirm the presence of a follicular cyst (diameter > 2.5 cm) and the absence of a corpus luteum using transrectal ultrasonography.
-
Measure milk or serum progesterone concentrations to confirm low progesterone levels (< 1 ng/mL).
-
-
Treatment: Administer a single intramuscular injection of this compound at a specified dosage (e.g., 100-200 µg).
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-injection to determine the LH surge.
-
Collect milk or blood samples at 7 and 14 days post-treatment to measure progesterone concentrations and assess luteal function.
-
Perform ovarian ultrasonography 7-14 days post-treatment to observe the luteinization of the cyst or the presence of a new corpus luteum.
-
-
Outcome Assessment: Monitor for the return to estrus, perform artificial insemination, and conduct pregnancy diagnosis at an appropriate time (e.g., 30-40 days post-insemination).
Protocol 2: Ovsynch Protocol Using this compound
The Ovsynch protocol is a synchronized breeding program that can be adapted for the treatment of ovarian follicular cysts.
Methodology:
-
Day 0: Administer an intramuscular injection of this compound (100 µg) to a cow diagnosed with an ovarian follicular cyst.
-
Day 7: Administer an intramuscular injection of a prostaglandin F2α (PGF2α) analog (e.g., Cloprostenol) to induce luteolysis of the newly formed corpus luteum or luteinized cyst.
-
Day 9: Administer a second intramuscular injection of this compound (100 µg) to induce ovulation of the dominant follicle.
-
Day 10 (16-20 hours after the second this compound injection): Perform timed artificial insemination.
-
Monitoring and Outcome Assessment:
-
Ovarian ultrasonography can be performed on Day 0, 7, 9, and at the time of insemination to monitor follicular dynamics and ovulation.
-
Pregnancy diagnosis is typically performed 30-40 days after timed artificial insemination.
-
Discussion and Conclusion
This compound is an effective therapeutic agent for the treatment of ovarian follicular cysts in cattle. The data indicates that its efficacy in inducing an LH surge and subsequent luteinization is comparable to other GnRH analogs like Buserelin. Furthermore, treatment protocols that combine this compound with a PGF2α analog, such as the Ovsynch protocol, can improve reproductive outcomes by synchronizing ovulation and allowing for timed artificial insemination.
For research and drug development professionals, the provided protocols offer a standardized framework for evaluating the efficacy of this compound and other novel compounds for the treatment of bovine ovarian follicular cysts. Careful adherence to diagnostic criteria and consistent monitoring of hormonal and ovarian responses are crucial for obtaining reliable and comparable data. Future research could focus on optimizing dosage regimens and further elucidating the molecular mechanisms underlying the variable responses to GnRH agonist treatment in cattle with cystic ovarian disease.
References
Methodological Considerations for Dose-Response Studies with Fertirelin Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodological considerations and experimental protocols for conducting robust dose-response studies with Fertirelin Acetate, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist. The following sections detail the mechanism of action, key experimental workflows, and specific protocols for in vitro characterization of this compound.
Introduction to this compound
This compound is a synthetic analogue of GnRH. By binding to and activating the GnRH receptor (GnRH-R) on pituitary gonadotroph cells, it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. This potent agonistic activity makes it a valuable tool in reproductive medicine and research. Accurate characterization of its dose-response relationship is critical for determining its potency (EC50), efficacy, and for the development of new therapeutic applications.
Mechanism of Action and Signaling Pathway
Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.
Experimental Protocols
Cell Culture of Pituitary Gonadotrope Cell Lines
The mouse pituitary gonadotrope cell lines, LβT2 and αT3-1, are well-established in vitro models for studying GnRH receptor signaling and gonadotropin release. LβT2 cells are considered more differentiated and are capable of producing both LH and FSH.
Protocol for LβT2 Cell Culture:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells at approximately 70-80% confluency. Use a gentle dissociation reagent like Accutase® to detach the cells, as they are sensitive to over-trypsinization. Centrifuge cells at 300 x g for 3-5 minutes and resuspend in fresh media for plating.
-
Plating for Dose-Response Studies: Seed LβT2 cells in 12-well or 24-well plates at a density of 350,000 cells per well (for a 12-well plate) 48 hours prior to the experiment. For gonadotropin subunit expression measurements, it is recommended to switch to a low-serum (1% FBS) medium overnight before stimulation.
In Vitro Dose-Response Study for LH and FSH Release
This protocol outlines the stimulation of LβT2 cells with varying concentrations of this compound and the subsequent quantification of secreted LH and FSH.
Experimental Workflow:
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile, nuclease-free water to prepare a high-concentration stock solution (e.g., 1 mM). Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Dilution Series: On the day of the experiment, prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range for the dose-response curve is 10^-12 M to 10^-6 M.
-
Cell Stimulation: Remove the culture medium from the plated LβT2 cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
Quantification of LH and FSH: Analyze the clarified supernatants for LH and FSH concentrations using commercially available ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Plot the measured LH and FSH concentrations against the corresponding this compound concentrations. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for both LH and FSH release.
Data Presentation:
| This compound (M) | LH Release (ng/mL) | FSH Release (ng/mL) |
| 0 (Vehicle) | Basal Level | Basal Level |
| 1.00E-12 | ... | ... |
| 1.00E-11 | ... | ... |
| 1.00E-10 | ... | ... |
| 1.00E-09 | ... | ... |
| 1.00E-08 | ... | ... |
| 1.00E-07 | ... | ... |
| 1.00E-06 | ... | ... |
| EC50 | Calculated Value | Calculated Value |
Note: The table above is a template. Actual values should be determined experimentally.
GnRH Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of this compound for the GnRH receptor. This assay measures the ability of unlabeled this compound to displace a radiolabeled GnRH agonist (e.g., [125I]-Buserelin) from the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., LβT2 cells or a recombinant cell line like CHO-K1 stably expressing the human GnRH receptor) to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [125I]-Buserelin), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with the membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This will trap the membranes with the bound radioligand on the filter.
-
Wash the filters several times with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| This compound (M) | [125I]-Buserelin Bound (CPM) | Specific Binding (%) |
| 0 | ... | 100 |
| 1.00E-12 | ... | ... |
| 1.00E-11 | ... | ... |
| 1.00E-10 | ... | ... |
| 1.00E-09 | ... | ... |
| 1.00E-08 | ... | ... |
| 1.00E-07 | ... | ... |
| 1.00E-06 | ... | ... |
| IC50 | Calculated Value | |
| Ki | Calculated Value |
Note: The table above is a template. Actual values should be determined experimentally. CPM = Counts Per Minute.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation, providing a rapid assessment of GnRH receptor activation.
Protocol:
-
Cell Plating: Seed LβT2 or other suitable cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
This compound Stimulation:
-
Prepare a dilution series of this compound at a higher concentration (e.g., 5X) in an appropriate assay buffer.
-
Place the 96-well plate in a fluorescence plate reader equipped with an injection system.
-
Record a baseline fluorescence reading for a short period.
-
Inject the this compound dilutions into the corresponding wells while continuously measuring the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration and use non-linear regression to calculate the EC50 for calcium mobilization.
-
Concluding Remarks
The protocols and methodological considerations outlined in these application notes provide a comprehensive framework for conducting detailed dose-response studies of this compound. By employing appropriate in vitro models such as the LβT2 cell line and utilizing a combination of assays to measure gonadotropin release, receptor binding, and second messenger activation, researchers can accurately characterize the pharmacological properties of this potent GnRH agonist. Consistent application of these robust methodologies will ensure the generation of high-quality, reproducible data essential for both basic research and drug development applications.
References
Application Notes and Protocols for Assessing the Efficacy of Fertirelin Acetate In Vivo
<
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fertirelin Acetate
This compound is a synthetic agonist analogue of Gonadotropin-Releasing Hormone (GnRH).[1] It is primarily utilized in veterinary medicine for the management of reproductive functions in cattle. By mimicking the action of natural GnRH, this compound stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This physiological response is leveraged for various clinical applications, including the treatment of ovarian follicular cysts and for the synchronization of estrus in dairy cattle, which is crucial for fixed-time artificial insemination (AI) programs.[3][4]
Mechanism of Action: this compound binds to GnRH receptors on pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH.[5] The released gonadotropins then act on the ovaries to stimulate follicular development, ovulation, and the formation of a corpus luteum (CL).
Signaling Pathway of this compound
The binding of this compound to the GnRH receptor on gonadotroph cells in the anterior pituitary triggers a cascade of intracellular events, culminating in the synthesis and release of LH and FSH.
Caption: GnRH receptor signaling cascade initiated by this compound.
Experimental Protocols for In Vivo Efficacy Assessment
The in vivo efficacy of this compound is primarily assessed through its ability to induce a predictable hormonal response and achieve desired reproductive outcomes. Below are key experimental protocols.
Protocol for Assessing LH and FSH Response
Objective: To quantify the acute release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) following this compound administration.
Materials:
-
Clinically healthy, non-pregnant, cycling beef or dairy cows.
-
This compound solution for injection.
-
Saline solution (for control group).
-
Jugular catheters for blood collection.
-
Blood collection tubes (e.g., heparinized or EDTA tubes).
-
Centrifuge and freezer (-20°C) for plasma/serum storage.
-
Hormone assay kits (e.g., ELISA or RIA) for LH and FSH.
Procedure:
-
Animal Selection and Acclimation: Select a cohort of cows and allow them to acclimate to the handling facilities.
-
Catheterization: On the day of the experiment (e.g., between days 8 and 16 of the estrous cycle), place jugular catheters in all animals for frequent blood sampling.
-
Baseline Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) for at least one hour before treatment to establish baseline hormone levels.
-
Treatment Administration: Randomly assign animals to treatment groups:
-
Treatment Group: Administer a specified dose of this compound (e.g., 50 µg or 100 µg) via intramuscular (IM) injection.
-
Control Group: Administer an equivalent volume of saline solution via IM injection.
-
-
Post-Treatment Sampling: Collect blood samples at frequent intervals (e.g., every 15-30 minutes) for up to 8 hours post-injection.
-
Sample Processing: Centrifuge blood samples to separate plasma or serum. Store the samples at -20°C until hormone analysis.
-
Hormone Analysis: Quantify LH and FSH concentrations in all samples using validated assay kits.
-
Data Analysis: Analyze the data to determine the peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC) for LH and FSH release.
Protocol for Assessing Efficacy in Estrus Synchronization (Ovsynch Protocol)
Objective: To evaluate the effectiveness of this compound within a timed artificial insemination (TAI) protocol by measuring ovulation synchronization and conception rates.
Materials:
-
Lactating dairy cows (e.g., 40-60 days postpartum).
-
This compound.
-
Prostaglandin F2α (PGF2α) analogue (e.g., Cloprostenol).
-
Transrectal ultrasound scanner.
-
Artificial insemination equipment and semen.
Experimental Workflow (Ovsynch):
Caption: Ovsynch protocol workflow using this compound.
Procedure:
-
Animal Enrollment: Select a group of cows for the synchronization protocol.
-
Day 0: Administer the first dose of this compound (e.g., 50-100 µg, IM).
-
Day 7: Administer a luteolytic dose of PGF2α (e.g., 500 µg Cloprosterol, IM).
-
Day 9: Administer the second dose of this compound (e.g., 50-100 µg, IM).
-
Day 10 (16-19 hours after second GnRH): Perform TAI on all cows, regardless of observed estrus behavior.
-
Efficacy Assessment:
-
Ovulation Rate: Use transrectal ultrasonography to monitor ovarian structures. Assess the percentage of cows that ovulate in response to the first and second this compound injections.
-
Conception Rate: Perform pregnancy diagnosis via ultrasonography or rectal palpation between 35 and 60 days post-AI. Calculate the conception rate as (Number of pregnant cows / Number of inseminated cows) * 100.
-
Protocol for Assessing Efficacy in Treating Ovarian Follicular Cysts
Objective: To determine the efficacy of this compound in resolving follicular cysts and restoring normal cyclic activity.
Materials:
-
Dairy cows diagnosed with ovarian follicular cysts.
-
This compound.
-
PGF2α analogue (optional, for subsequent luteolysis).
-
Transrectal ultrasound scanner.
-
Milk or blood collection supplies for progesterone analysis.
Procedure:
-
Diagnosis: Identify cows with ovarian follicular cysts (defined as follicular structures >20-25 mm in diameter in the absence of a corpus luteum) via transrectal ultrasonography.
-
Treatment: Administer a single dose of this compound (e.g., 100 µg, IM) to the diagnosed cows.
-
Monitoring:
-
Ovarian Dynamics: Re-examine the ovaries via ultrasonography 7 to 14 days post-treatment to check for the disappearance of the cystic structure and the presence of a new corpus luteum.
-
Progesterone Levels: Monitor milk or plasma progesterone concentrations to confirm luteinization of the cyst and a return to cyclicity. Low progesterone at diagnosis followed by a rise post-treatment indicates a positive response.
-
-
Follow-up (Optional): For cows that form a corpus luteum, a PGF2α injection can be administered 14 days after the initial Fertirelin treatment to induce estrus and facilitate breeding.
-
Efficacy Metrics:
-
Recovery Rate: Percentage of treated cows in which the cyst resolves and a corpus luteum is formed.
-
Pregnancy Rate: Percentage of treated cows that become pregnant within a specified period post-treatment.
-
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison.
Table 1: Hormonal Response to this compound (FA) vs. Saline
| Parameter | Treatment Group (e.g., 100 µg FA) | Control Group (Saline) |
|---|---|---|
| LH Cmax (ng/mL) | > 5.0 | Baseline |
| LH Tmax (minutes) | ~120 | N/A |
| FSH Response | Significant Increase | No Change |
Table 2: Reproductive Performance in an Ovsynch Protocol
| Parameter | 50 µg Fertirelin Group | 100 µg Fertirelin Group |
|---|---|---|
| Number of Cows (n) | 72 | 42 |
| Conception Rate (%) | 61.1 | 59.5 |
Table 3: Efficacy of this compound for Treating Follicular Cysts
| Parameter | Fertirelin Only | Fertirelin + PGF2α |
|---|---|---|
| Number of Cows (n) | 27 | 56 |
| Pregnancy Rate within 100 days (%) | 48.1 | 66.1 |
| Interval to Conception (days, mean ± SD) | 43 ± 27 | 30 ± 21 |
References
- 1. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of GnRH analogue (this compound) doses on synchronization of ovulation and fixed-time artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A further study on the dosage of an analog of luteinizing hormone-releasing hormone (fertirelin; Des-Gly10-LH-RH-ethylamide) for treatment of ovarian follicular cyst in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Fertirelin Acetate in Studying Gonadotropin Regulation
Application Note
Introduction
Fertirelin Acetate is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] As a potent GnRH agonist, it is a critical tool for researchers, scientists, and drug development professionals investigating the complex mechanisms of the hypothalamic-pituitary-gonadal (HPG) axis.[3] Its primary function is to bind to and activate GnRH receptors on pituitary gonadotropes, thereby stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] This action makes this compound invaluable for studying reproductive physiology, developing assisted reproductive technologies, and managing certain endocrine disorders.
Mechanism of Action
This compound mimics the action of endogenous GnRH. Its binding to the G-protein coupled GnRH receptor (GnRHR) on anterior pituitary cells initiates a downstream signaling cascade. This process involves the activation of G-proteins of the Gq/11 family, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and along with DAG, activates protein kinase C (PKC). This cascade culminates in the synthesis and secretion of the gonadotropins, LH and FSH.
The physiological response to this compound is biphasic and depends on the administration pattern:
-
Initial Flare Effect: Upon initial or pulsatile administration, this compound causes a significant, transient increase in the secretion of LH and FSH. This "flare" response is utilized in research to study the acute regulation of gonadotropin release and in clinical applications to induce ovulation.
-
Downregulation and Desensitization: Continuous or prolonged exposure to this compound leads to the internalization and downregulation of GnRH receptors on the pituitary gonadotropes. This desensitization paradoxically suppresses the release of LH and FSH, leading to a state of hypogonadotropic hypogonadism. This effect is exploited in studies requiring the suppression of gonadal steroid production.
Signaling Pathway Diagram
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the GnRH receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fertirelin Acetate Dosage for Maximizing Ovulation Rates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fertirelin Acetate for ovulation induction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in optimizing experimental design and achieving maximal ovulation rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ovulation?
This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2][3] As a GnRH agonist, it binds to GnRH receptors in the anterior pituitary gland.[4] This binding initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4] The subsequent surge in LH is the direct trigger for the final maturation of ovarian follicles and ovulation. Continuous administration, however, leads to the downregulation of GnRH receptors, suppressing LH and FSH release.
Q2: What are the critical factors to consider when determining the optimal dosage of this compound?
The optimal dosage of this compound is influenced by several factors, including:
-
Animal Species: Different species have varying sensitivities to GnRH agonists.
-
Reproductive Status: The stage of the estrous cycle, and whether the animal is lactating or non-lactating, can impact the required dosage.
-
Experimental Goal: The objective, whether it's for single ovulation induction, superovulation, or estrus synchronization for timed artificial insemination, will dictate the dosage and administration protocol.
-
Individual Animal Variation: Factors such as age, parity, and nutritional status can affect the response to treatment.
Q3: How does the timing of this compound administration affect ovulation rates?
The timing of administration is crucial and is dependent on the specific protocol being used. For instance, in synchronization protocols like Ovsynch, this compound is given at the beginning to initiate a new follicular wave and again before timed artificial insemination to induce ovulation. The interval between the prostaglandin F2α injection and the second this compound dose is critical for success.
Troubleshooting Guide
Problem 1: Low or variable ovulation rates despite this compound administration.
-
Possible Cause 1: Sub-optimal Dosage.
-
Solution: Review the literature for established effective dose ranges for your specific animal model and experimental objective. Consider performing a dose-response study to determine the optimal dose for your specific conditions. For example, in mice, effective doses for superovulation range from 0.01 to 0.5 µg. In dairy cows, a 50 µg dose has been shown to be as effective as 100 µg for ovulation synchronization.
-
-
Possible Cause 2: Incorrect Timing of Administration.
-
Solution: Ensure the administration of this compound aligns with the appropriate stage of the follicular phase. The presence of a dominant follicle of adequate size is necessary for ovulation to occur. Utilize ultrasound to monitor follicular development and confirm the presence of a responsive follicle before administration.
-
-
Possible Cause 3: Animal-Specific Factors.
-
Solution: Evaluate the nutritional status, body condition score, and overall health of the animals. Stress and poor nutrition can negatively impact reproductive hormone signaling and ovarian function.
-
Problem 2: Difficulty in confirming ovulation post-treatment.
-
Possible Cause: Inadequate monitoring.
-
Solution: Employ reliable methods to confirm ovulation. This can include transrectal ultrasonography to visualize the disappearance of a dominant follicle and the subsequent formation of a corpus luteum. Additionally, serial blood sampling to measure progesterone levels can confirm ovulation, as progesterone rises significantly after ovulation.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of different this compound dosages on ovulation and conception rates in various animal models.
Table 1: Effect of this compound Dosage on Superovulation in Mice
| This compound Dose (µg) | Number of Ovulated Eggs (Mean ± SD) |
| 0 (Control) | 12.9 ± 5.9 |
| 0.01 | Significantly higher than control |
| 0.025 | 22.6 ± 7.3 |
| 0.5 | Significantly higher than control |
Data extracted from a study on superovulation induction in mice.
Table 2: Effect of this compound Dosage on Conception Rate in Lactating Dairy Cows (Ovsynch Protocol)
| This compound Dose (µg) | Number of Cows (n) | Conception Rate (%) |
| 50 | 72 | 61.1 |
| 100 | 42 | 59.5 |
Data from a study on synchronization of ovulation and fixed-time artificial insemination in dairy cows.
Experimental Protocols
Protocol 1: Superovulation Induction in Mice using this compound
This protocol is adapted from a study aimed at optimizing this compound dosage for superovulation in mice.
Materials:
-
This compound
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile saline for injection
-
Mature female mice
Procedure:
-
Administer 5 IU of PMSG subcutaneously to each mouse to stimulate follicular development.
-
48 hours after PMSG injection, administer the desired dose of this compound (e.g., 0.025 µg) subcutaneously.
-
To induce ovulation, administer 5 IU of hCG subcutaneously 48 hours after the this compound injection.
-
Ovulation is expected to occur 12-14 hours after the hCG injection.
-
Euthanize the mice 24 hours after hCG administration and collect the oviducts.
-
Flush the oviducts with a suitable medium to collect the oocytes.
-
Count the number of ovulated eggs under a microscope.
Protocol 2: Ovsynch Protocol for Timed Artificial Insemination in Dairy Cows
This is a widely used protocol for synchronizing ovulation in dairy cattle, allowing for fixed-time artificial insemination.
Materials:
-
This compound (or another GnRH agonist)
-
Prostaglandin F2α (e.g., Cloprostenol)
-
Mature dairy cows
Procedure:
-
Day 0: Administer an injection of this compound (e.g., 50 µg or 100 µg) intramuscularly. This will cause either ovulation of a dominant follicle or the start of a new follicular wave.
-
Day 7: Administer an injection of Prostaglandin F2α (PGF2α) intramuscularly. This will regress the corpus luteum that formed after the first GnRH injection (or a pre-existing one), allowing the new dominant follicle to mature.
-
Day 9: Administer a second injection of this compound (e.g., 50 µg or 100 µg) intramuscularly. This will induce an LH surge and trigger ovulation of the mature dominant follicle.
-
16-20 hours after the second this compound injection: Perform timed artificial insemination (TAI).
Visualizations
Caption: Signaling pathway of this compound in pituitary gonadotrophs.
Caption: Experimental workflow for the Ovsynch protocol.
Caption: Troubleshooting logic for low ovulation rates.
References
Troubleshooting inconsistent results in Fertirelin Acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Fertirelin Acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2][3] It functions as a potent GnRH receptor agonist.[4] Upon binding to GnRH receptors on pituitary gonadotroph cells, it stimulates the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5] This initial stimulation is often referred to as a "flare-up" effect. However, continuous or prolonged exposure to this compound leads to the downregulation and desensitization of GnRH receptors, resulting in a subsequent suppression of LH and FSH secretion.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in veterinary medicine and reproductive research. Common applications include:
-
Treatment of ovarian follicular cysts: It is a treatment of choice for reversing follicular cysts in cows.
-
Synchronization of ovulation: It is used in protocols to synchronize ovulation for fixed-time artificial insemination in cattle.
-
Induction of superovulation: It can be used to induce the release of a larger than normal number of eggs in animal models like mice for reproductive studies.
-
Improving conception rates: It is investigated for its potential to improve pregnancy rates in livestock.
Q3: How should this compound be prepared and stored?
Proper preparation and storage are critical for maintaining the stability and efficacy of this compound.
-
Reconstitution: For solution preparation, it is recommended to use appropriate solvents and consider warming the tube to 37°C and using sonication to aid dissolution if precipitation occurs. For in vivo studies, various protocols exist, such as using a combination of DMSO, PEG300, Tween-80, and saline.
-
Storage of Stock Solutions: Lyophilized this compound is stable at room temperature for a few weeks but should be stored desiccated at or below -20°C for long-term storage. Once reconstituted, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Experimental Results
Q4: We are observing a diminished or absent LH/FSH response after repeated this compound administration. What could be the cause?
This is a common phenomenon known as GnRH receptor desensitization . Continuous or frequent administration of a GnRH agonist like this compound can lead to a state where the pituitary gonadotrophs become refractory to further stimulation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Receptor Downregulation | Prolonged exposure to this compound can lead to a decrease in the number of GnRH receptors on the cell surface, reducing the cell's ability to respond. | 1. Optimize Dosing Regimen: Implement a pulsatile administration protocol rather than continuous exposure to mimic the natural pulsatile secretion of GnRH. The frequency of pulses can differentially regulate LH and FSH. 2. Allow for a Washout Period: If the experimental design permits, introduce a drug-free period to allow for the resensitization of the GnRH receptors. |
| Receptor Uncoupling | The GnRH receptor can become uncoupled from its intracellular signaling pathways, even if the receptor is still present on the cell surface. This involves mechanisms that occur distal to the receptor itself. | 1. Investigate Downstream Signaling: Measure downstream markers of GnRH receptor activation, such as inositol trisphosphate (IP3) production or protein kinase C (PKC) activity, to determine if the signaling cascade is intact. |
Q5: Our results show high variability in LH and FSH release between individual animals or different experimental runs. What factors could contribute to this inconsistency?
Variability in gonadotropin response is a known challenge in experiments with GnRH agonists. Several factors can contribute to this.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dosage and Potency | The dose of this compound has a significant impact on the magnitude of the LH and FSH response. There is a dose-response relationship, but a plateau in LH response can be reached at higher doses. This compound is reported to be 2.5 to 10 times more potent than gonadorelin. | 1. Perform Dose-Response Studies: Establish a dose-response curve in your specific model to identify the optimal concentration for consistent results. 2. Verify Compound Potency: Ensure the purity and activity of your this compound batch. If possible, compare with a reference standard. |
| Stage of Estrous Cycle | The responsiveness of the pituitary to GnRH agonists can vary depending on the phase of the estrous cycle at the time of administration. | 1. Synchronize Estrous Cycles: For in vivo experiments, synchronize the estrous cycles of the animals before initiating the experiment to ensure they are all in a similar physiological state. |
| Improper Storage or Handling | This compound is a peptide and can degrade if not stored correctly, leading to reduced potency. | 1. Adhere to Storage Protocols: Store lyophilized powder and reconstituted solutions at the recommended temperatures (-20°C or -80°C). 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize degradation. |
| Assay Variability | The immunoassay used to measure LH and FSH can be a source of variability. | 1. Validate Immunoassay Performance: Ensure the accuracy and precision of your LH and FSH radioimmunoassay (RIA) or ELISA. 2. Follow Assay Protocols Meticulously: Pay close attention to incubation times, temperatures, and reagent quality. |
Q6: We are attempting a superovulation protocol in mice with this compound, but the number of ovulated eggs is inconsistent. How can we optimize this?
Superovulation protocols can be sensitive to several experimental parameters.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Dosage | The dose of this compound is critical for inducing superovulation. High doses can paradoxically reduce the superovulatory response. | 1. Optimize this compound Dose: A study in mice found that doses between 0.01 to 0.5 µg of this compound, administered in multiple injections, significantly increased the number of ovulated eggs compared to a control group. The greatest number of eggs was obtained with 0.025 µg. |
| Timing of Injections | The timing and frequency of hormone administration are crucial for follicular development and ovulation. | 1. Standardize Injection Schedule: Follow a well-defined protocol for the timing of this compound and subsequent hCG injections. A published protocol involves injecting this compound five times at 4-hour intervals. |
| Animal Age and Strain | The age and genetic background of the mice can influence their response to superovulation protocols. | 1. Use Mice of Optimal Age: Younger mice (e.g., 21-35 days old) often respond better to superovulation protocols. 2. Consider Strain Differences: Be aware that different mouse strains may require adjustments to the protocol. |
Data Presentation
Table 1: Effect of this compound Dose on LH and FSH Response in Holstein Heifers
| This compound Dose (µg) | Log Area Under the Curve (AUC) for LH (Mean) | Log Area Under the Curve (AUC) for FSH (Mean) |
| 25 | Shows a dose-dependent increase | Shows a dose-dependent increase |
| 50 | Shows a dose-dependent increase | Shows a dose-dependent increase |
| 100 | Response begins to plateau | Shows a dose-dependent increase |
| 200 | Response plateaus | Shows a dose-dependent increase |
| Data summarized from a study describing a quadratic dose-response relationship. A plateau was suggested for the LH response at higher dosages. |
Table 2: LH Response to Different GnRH Agonists in Cows with Ovarian Follicular Cysts
| GnRH Agonist | Dose | Pre-treatment Serum LH (ng/ml, Mean ± SD) | Post-treatment Serum LH (ng/ml, Mean ± SD) | Time to Post-treatment Sample |
| Fertirelin | 200 µg | 1.2 ± 0.6 | 22.5 ± 10.7 | 2 hours |
| Buserelin | 20 µg | 1.1 ± 0.4 | 20.6 ± 11.4 | 2.5 hours |
| No significant difference was observed in the LH response between the two treatments. |
Table 3: Conception and Progesterone Response in Cows with Follicular Cysts Treated with Fertirelin or Buserelin
| Treatment | Percentage of Cows with Increased Progesterone (≥1.0 ng/ml) | Conception Rate within 180 Days |
| Fertirelin (200 µg) | 75% | 70.8% |
| Buserelin (20 µg) | 72% | 61.9% |
| No significant differences were found between the two treatment groups. |
Table 4: Superovulation in Mice with Different Doses of this compound
| This compound Dose per Injection (µg) | Mean Number of Ovulated Eggs (± SD) |
| Control (Saline) | 12.9 ± 5.9 |
| 0.01 | Significantly higher than control |
| 0.025 | 22.6 ± 7.3 (Greatest response) |
| 0.05 | Significantly higher than control |
| 0.1 | Significantly higher than control |
| 0.5 | Significantly higher than control |
| 1.0 | Not significantly different from control |
| Mice received five subcutaneous injections at 4-hour intervals. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Pituitary Cells
This protocol is a general guideline for stimulating cultured pituitary cells (e.g., αT3-1 cell line) to assess the effects of this compound on gonadotropin release.
Materials:
-
αT3-1 cells (or primary pituitary cells)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for LH/FSH immunoassay (e.g., RIA or ELISA kits)
-
Cell lysis buffer (if assessing intracellular signaling)
Procedure:
-
Cell Culture: Culture αT3-1 cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours in a serum-free medium prior to stimulation.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in a serum-free medium to achieve the desired final concentrations for the dose-response experiment.
-
Stimulation: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4 hours). For time-course experiments, collect samples at different time points.
-
Sample Collection:
-
For secreted hormones: Collect the culture medium from each well. Centrifuge to remove any cell debris and store the supernatant at -20°C or -80°C until analysis.
-
For intracellular signaling: Remove the medium, wash the cells with ice-cold PBS, and then add cell lysis buffer. Collect the cell lysates for further analysis (e.g., Western blotting for phosphorylated kinases).
-
-
Hormone Quantification: Measure the concentration of LH and FSH in the collected culture medium using a validated immunoassay.
-
Data Analysis: Plot the LH and FSH concentrations against the this compound concentrations to generate dose-response curves.
Protocol 2: Induction of Superovulation in Mice using this compound
This protocol is adapted from a published study.
Animals:
-
Female mice (e.g., ddY strain), 8-9 weeks old
Materials:
-
This compound
-
Human Chorionic Gonadotropin (hCG)
-
Sterile saline for injection
Procedure:
-
Day 0 (17:00): Administer a subcutaneous injection of 5 IU of hCG to each female mouse, irrespective of the stage of the estrous cycle.
-
Day 0 (22:00) and Day 1 (2:00, 6:00, 10:00, 14:00): Administer subcutaneous injections of this compound at the desired dose (e.g., ranging from 0.001 to 1.0 µg per injection) at these five time points.
-
Day 2 (17:00): To induce ovulation, administer a second subcutaneous injection of 5 IU of hCG.
-
Mating: Immediately after the second hCG injection, pair the female mice with fertile male mice.
-
Oocyte Recovery: Euthanize the female mice at an appropriate time after mating (e.g., 24 hours) and collect the oviducts. Flush the oviducts with a suitable medium to recover the ovulated eggs.
-
Quantification: Count the number of recovered eggs under a microscope.
Visualizations
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for superovulation in mice.
References
- 1. Differences in serum LH and FSH levels using depot or daily GnRH agonists in controlled ovarian stimulation: influence on ovarian response and outcome of ART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 3. academic.oup.com [academic.oup.com]
- 4. LH and FSH response of Holstein heifers to this compound, gonadorelin and buserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fertirelin Acetate Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Fertirelin Acetate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted this compound solutions?
For optimal stability, reconstituted this compound solutions should be stored at 4°C for short-term use (2-7 days) and below -18°C for long-term storage. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes. For extended long-term storage, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is recommended.
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
While specific quantitative data for this compound is limited in publicly available literature, studies on analogous gonadotropin-releasing hormone (GnRH) peptides, such as gonadorelin and triptorelin, suggest that maximum stability in aqueous solutions is achieved at a pH of approximately 5.0.[1] Degradation is generally accelerated at both lower (acidic) and higher (alkaline) pH values.
Q3: Which buffer systems are recommended for formulating this compound solutions?
Based on studies of similar GnRH analogs, acetate buffers have been shown to have a more favorable effect on stability compared to phosphate buffers, which can catalyze higher rates of degradation.[1] When preparing formulations, it is crucial to consider the potential impact of buffer components on the stability of the peptide.
Q4: What are the known degradation pathways and products of this compound?
The primary degradation pathways for peptides like this compound in aqueous solutions include hydrolysis, oxidation, and isomerization. One identified degradation product of Fertirelin in aqueous solution is a diastereomeric mixture of cyclo(His-Trp) . This product has been observed in preparations stored at room temperature and its formation is accelerated at higher temperatures.
Studies on other GnRH agonists, such as buserelin, have identified degradation pathways including β-elimination at serine residues and backbone hydrolysis. For the GnRH antagonist ganirelix, degradation pathways include peptide bond hydrolysis and racemization of amino acid residues under acidic and alkaline conditions. While not directly this compound, these findings suggest potential degradation sites to investigate.
Troubleshooting Guide
Problem: I am observing a loss of this compound potency in my aqueous solution, even when stored at 4°C.
-
Possible Cause 1: Inappropriate pH. The pH of your solution may not be optimal for stability.
-
Solution: Measure the pH of your solution. If it deviates significantly from the recommended pH of around 5.0, consider adjusting it or re-preparing the solution with an appropriate buffer system, such as an acetate buffer.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Aliquoting and thawing the entire stock solution multiple times can lead to degradation.
-
Solution: When initially preparing your stock solution, divide it into smaller, single-use aliquots to avoid repeated freezing and thawing of the entire batch.
-
-
Possible Cause 3: Microbial Contamination. The presence of microorganisms can lead to enzymatic degradation of the peptide.
-
Solution: Ensure that you are using sterile water and aseptic techniques when preparing and handling the solution. Filtering the solution through a 0.22 µm filter can also help to remove microbial contamination.
-
Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause 1: Degradation Products. The additional peaks are likely degradation products of this compound.
-
Solution: Compare the retention times of the unknown peaks with those of known or potential degradation products if standards are available. Forced degradation studies (see Experimental Protocols section) can help to intentionally generate degradation products to aid in peak identification. One known degradant to look for is cyclo(His-Trp).
-
-
Possible Cause 2: Interaction with Excipients. Components of your formulation buffer or other additives may be interacting with the peptide or interfering with the analysis.
-
Solution: Analyze a blank solution containing all excipients without this compound to identify any interfering peaks. If an interaction is suspected, consider using a simpler buffer system.
-
Data Presentation
Table 1: Summary of Factors Affecting GnRH Analog Stability in Aqueous Solution (Based on available literature for Fertirelin and other GnRH analogs)
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., pH < 4) | Increased degradation | General peptide knowledge |
| Near Neutral (e.g., pH 6-8) | Moderate stability | General peptide knowledge | |
| Alkaline (e.g., pH > 8) | Increased degradation | General peptide knowledge | |
| Optimal (approx. 5.0) | Maximum stability | [1] | |
| Temperature | Elevated Temperature | Accelerated degradation | General chemical kinetics |
| Refrigerated (2-8°C) | Suitable for short-term storage | ||
| Frozen (≤ -18°C) | Suitable for long-term storage | ||
| Buffer System | Acetate | Generally favorable | [1] |
| Phosphate | May increase degradation | [1] | |
| Light Exposure | UV or Fluorescent Light | Potential for photodegradation | ICH Q1B Guideline |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 70°C). Withdraw samples at various time points and dilute for HPLC analysis.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
Objective: To separate this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector (e.g., set at 220 nm or 280 nm).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point for peptide analysis.
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 60 |
| 30 | 90 |
| 35 | 90 |
| 36 | 10 |
| 45 | 10 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Best practices for long-term storage and handling of Fertirelin Acetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Fertirelin Acetate. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored desiccated below -18°C.[1] While it can remain stable for up to three weeks at room temperature, consistent storage at or below -18°C is the best practice to ensure its integrity over time.[1] Some suppliers may also recommend storage between 2-8°C for the sealed powder, protected from moisture and light.[2]
2. How should I store this compound after reconstitution?
Once reconstituted, the stability of this compound solutions depends on the storage temperature. For short-term storage, the solution can be kept at 4°C for 2-7 days.[1] For longer-term storage, it is recommended to aliquot the reconstituted solution and store it at -18°C or below.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use fresh aliquots for each experiment. For stock solutions, storage at -80°C can extend stability for up to 6 months, whereas at -20°C, it is stable for about one month.
3. What are the best practices for handling this compound powder?
When handling lyophilized this compound, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid the formation of dust and aerosols. Ensure that all surfaces and equipment are clean to prevent contamination.
4. What solvents can be used to reconstitute this compound?
This compound can be reconstituted in sterile, deionized water or phosphate-buffered saline (PBS). For in vivo studies, specific solvent systems may be required. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline. When preparing solutions, it is recommended to add each solvent sequentially and use sonication or gentle heating if precipitation occurs.
5. Is this compound sensitive to light or moisture?
Yes, this compound should be protected from moisture and light. Store the lyophilized powder in a tightly sealed container with a desiccant. Reconstituted solutions should be stored in light-protecting tubes or vials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during reconstitution | Low solubility in the chosen solvent; incorrect solvent addition order. | Use ultrasonic agitation to aid dissolution. For multi-solvent systems, add each component one by one as specified in the protocol. Consider warming the solution gently. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling; repeated freeze-thaw cycles. | Always store lyophilized powder and reconstituted aliquots at the recommended temperatures. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. |
| Loss of biological activity | Degradation of the peptide in aqueous solution, especially at non-optimal pH. | Ensure the pH of the reconstituted solution is optimal for stability. For similar GnRH analogs, a pH of approximately 5.0 has been shown to provide maximum stability. Prepare fresh solutions for critical experiments. |
| Difficulty dissolving the lyophilized powder | The peptide has formed aggregates. | It is recommended to reconstitute lyophilized Fertirelin in sterile 18MΩ-cm H2O to a concentration not less than 100 µg/ml, which can then be further diluted. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -18°C or below | Long-term | Store desiccated and protected from light. |
| Lyophilized Powder | 2-8°C | Mid-term | Must be in a sealed container, protected from moisture and light. |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | For short periods, though not recommended for long-term storage. |
| Reconstituted Solution | 4°C | 2-7 days | For short-term use. |
| Reconstituted Solution | -18°C or below | Weeks to months | Aliquot to avoid freeze-thaw cycles. For extended storage, adding a carrier protein (0.1% HSA or BSA) is recommended. |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture and light. |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture and light. |
Experimental Protocols
Protocol: In Vitro Stimulation of Pituitary Cells
This protocol describes a general procedure for stimulating cultured pituitary gonadotroph cells with this compound to measure the release of Luteinizing Hormone (LH).
1. Cell Culture:
- Culture a suitable pituitary cell line (e.g., LβT2 cells) in appropriate media and conditions until they reach 70-80% confluency.
2. Preparation of this compound Solution:
- Reconstitute lyophilized this compound in sterile, nuclease-free water to create a 1 mM stock solution.
- Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
3. Cell Stimulation:
- Wash the cultured cells twice with pre-warmed, serum-free medium.
- Add the prepared this compound dilutions to the respective wells. Include a negative control group with medium only.
- Incubate the cells for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
4. Sample Collection and Analysis:
- After incubation, collect the cell culture supernatant.
- Centrifuge the supernatant to remove any cellular debris.
- Measure the concentration of LH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Quantify the LH concentration for each treatment group and normalize it to the negative control.
- Plot the dose-response curve to determine the EC50 of this compound.
Visualizations
References
Fertirelin Acetate Technical Support Center: Identifying and Minimizing Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Fertirelin Acetate samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a potent GnRH agonist.[1] In veterinary medicine, it is widely used to manage and synchronize reproductive cycles in livestock by inducing ovulation.
Q2: What are the typical purity specifications for this compound API?
This compound active pharmaceutical ingredient (API) is typically expected to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2] Specific acceptance criteria for impurities may vary based on pharmacopeial monographs and regulatory requirements.
Q3: What are the common sources and types of impurities in synthetic peptides like this compound?
Impurities in synthetic peptides can be broadly categorized into two groups:
-
Process-Related Impurities: These arise during the solid-phase peptide synthesis (SPPS) process and can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with an extra amino acid.
-
Truncated sequences: Incomplete peptide chains.
-
Diastereomeric impurities: Peptides containing an amino acid with the incorrect chirality (e.g., a D-amino acid instead of an L-amino acid).
-
Incompletely removed protecting groups: Adducts remaining from the synthesis process.
-
-
Degradation-Related Impurities: These form during manufacturing, storage, or handling of the peptide and can result from:
-
Hydrolysis: Cleavage of peptide bonds.
-
Deamidation: Conversion of asparagine or glutamine residues.
-
Oxidation: Particularly of methionine or tryptophan residues.
-
Diketopiperazine and pyroglutamate formation: Cyclization reactions at the N-terminus.
-
Q4: Has there been a specific degradation product identified for Fertirelin?
Yes, a known degradation product of Fertirelin in aqueous solution is a diastereomeric mixture of cyclo(His-Trp). This can form during storage at room temperature.
Troubleshooting Guide for HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the peptide and residual silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Reduce the sample concentration or injection volume.- Ensure the mobile phase pH is low (around 2-3) to suppress silanol ionization. |
| Poor Resolution/Co-eluting Peaks | - Suboptimal mobile phase gradient.- Inappropriate column chemistry or temperature. | - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting impurities.- Try a different column with alternative selectivity (e.g., a phenyl-hexyl phase).- Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- HPLC system leaks or pump issues. | - Prepare fresh mobile phase for each run and ensure accurate pH measurement.- Use a column oven to maintain a stable temperature.- Check for leaks in the system, particularly at fittings. Ensure the pump is delivering a consistent flow rate. |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Air bubbles in the system.- Detector lamp aging. | - Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.- Degas the mobile phase thoroughly.- Purge the pump to remove any air bubbles.- Check the detector lamp's energy and replace if necessary. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or sample diluent. | - Run a blank gradient to check for carryover.- Implement a robust needle wash protocol in the autosampler.- Ensure the purity of the solvents and sample diluent. |
Data Presentation: Impurity Specification and System Suitability
Table 1: Typical Impurity Acceptance Criteria for this compound API
| Impurity | Acceptance Criteria |
| Any individual specified impurity | Not more than 0.5% |
| Any individual unspecified impurity | Not more than 0.2% |
| Total impurities | Not more than 2.0% |
Note: These are general acceptance criteria based on FDA guidance for veterinary pharmaceuticals and may vary depending on the specific product and regulatory filing.
Table 2: System Suitability Parameters for HPLC Analysis
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the Fertirelin peak |
| Theoretical Plates (N) | > 2000 for the Fertirelin peak |
| Repeatability (%RSD of peak area for 5 replicate injections) | ≤ 2.0% |
| Resolution (Rs) between Fertirelin and closest eluting impurity | ≥ 1.5 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
a. Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
c. Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC-UV and LC-MS to identify and characterize the degradation products.
Protocol for HPLC Purity Analysis of this compound
This protocol provides a starting point for the development of a validated HPLC method for determining the purity of this compound.
a. Sample Preparation:
-
Accurately weigh and dissolve this compound in water or a suitable diluent to obtain a stock solution of 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
c. System Suitability Test: Before sample analysis, perform a system suitability test using a reference standard of this compound to ensure the chromatographic system is performing adequately (refer to Table 2 for acceptance criteria).
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Signaling pathway of this compound as a GnRH agonist.
References
Overcoming poor solubility of Fertirelin Acetate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to the poor solubility of Fertirelin Acetate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for my experiments?
This compound is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Its amino acid sequence is Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt.[3][4][5] For successful and reproducible experimental results, it is crucial that this compound is fully dissolved in the buffer to ensure accurate concentration and biological activity. Poor solubility can lead to inaccurate dosing and unreliable data.
Q2: I am having trouble dissolving my lyophilized this compound powder. What is the first step I should take?
The recommended starting solvent for reconstituting lyophilized this compound is sterile, deionized water. It is advisable to first attempt to dissolve the peptide in water before trying other solvents. One supplier suggests reconstituting to a concentration of not less than 100 µg/mL, which can then be further diluted into other aqueous solutions.
Q3: My this compound did not dissolve completely in water. What should I do next?
If water alone is insufficient, the next step depends on the pH of your intended experimental buffer. This compound is a basic peptide, meaning it carries a net positive charge at neutral and acidic pH. Therefore, its solubility is generally better in slightly acidic conditions.
Q4: How does pH affect the solubility of this compound?
The solubility of peptides is highly dependent on pH and is generally lowest near their isoelectric point (pI), the pH at which the net charge of the molecule is zero. The predicted isoelectric point (pI) of Fertirelin is approximately 8.0. Therefore, it will be more soluble in buffers with a pH below 8.0.
Calculated Net Charge of Fertirelin at Different pH Values
| pH | Predicted Net Charge | Solubility Prediction |
| 3.0 | +2 | High |
| 5.0 | +2 | High |
| 7.0 | +1 | Good |
| 8.0 (pI) | 0 | Low |
| 9.0 | -1 | Moderate |
| 11.0 | -1 | Moderate |
This data is predictive and should be used as a guideline. Actual solubility should be confirmed experimentally.
Q5: What are some common experimental buffers suitable for this compound?
Given its properties, buffers that maintain a pH below 8.0 are recommended. Common choices include:
-
Phosphate-Buffered Saline (PBS) : A common buffer in which Fertirelin has a reported solubility of up to 50 mg/mL, though sonication may be required.
-
Acetate Buffers (pH 4-5.5) : These are good options for enhancing the solubility of basic peptides. Studies on similar GnRH analogs have shown maximum stability around pH 5.0 in acetate buffer.
-
Citrate Buffers (pH 3-6) : Another suitable acidic buffer system.
-
HEPES, Tris Buffers : These can be used, but it is crucial to adjust the pH to be well below the pI of Fertirelin (e.g., pH 7.0-7.4).
Q6: I need to use a buffer with a pH close to 8.0. How can I improve the solubility of this compound in this case?
Working near the isoelectric point is challenging. If you must use a buffer with a pH around 8.0, consider the following strategies:
-
Use of Co-solvents : For highly hydrophobic or neutral peptides, a small amount of an organic solvent can be used to aid dissolution before diluting with your aqueous buffer.
-
Denaturing Agents : In cases of extreme aggregation, agents like 6M urea or 6M guanidinium-HCl can be used, but be aware that these will denature your peptide and may interfere with biological assays.
Q7: Can I use organic solvents to dissolve this compound?
Yes, for preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) is a common choice. Fertirelin has a high solubility in DMSO (up to 100 mg/mL). After dissolving in a small amount of DMSO, you can slowly add your aqueous buffer to the desired final concentration. Be mindful that the final concentration of DMSO should be kept low (typically <1%) in cell-based assays to avoid toxicity.
Q8: Are there any other techniques to improve solubility?
-
Sonication : Using a bath sonicator can help break up peptide aggregates and facilitate dissolution.
-
Gentle Warming : Gently warming the solution can also increase solubility. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
Q9: How stable is this compound in solution?
This compound can degrade in aqueous solutions. The stability is influenced by pH and temperature. For similar GnRH analogs, maximum stability is observed at a pH of approximately 5.0. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store at 4°C for short-term use (2-7 days) or at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder does not dissolve in water. | The peptide may have aggregated or the concentration is too high. | 1. Try sonicating the solution in a water bath for 10-20 minutes. 2. Add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise until the peptide dissolves. 3. If for non-biological assays, a very small amount of trifluoroacetic acid (TFA) can be used. |
| Precipitation occurs after adding the stock solution to my experimental buffer. | The buffer pH is close to the isoelectric point (pI ≈ 8.0) of Fertirelin, or the final concentration is too high. | 1. Check and adjust the pH of your final buffer to be further from the pI. 2. Decrease the final concentration of this compound. 3. Prepare the final solution by slowly adding the buffer to the stock solution while vortexing. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | 1. Sonicate the solution. 2. Gently warm the solution. 3. Centrifuge the solution to pellet any undissolved material before use. |
| Inconsistent experimental results. | Poor solubility leading to inaccurate concentrations or degradation of the peptide. | 1. Ensure complete dissolution before each experiment. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions appropriately at -20°C or -80°C in single-use aliquots. |
Experimental Protocols
Protocol 1: Reconstitution of this compound in Aqueous Buffer
-
Allow the lyophilized this compound to warm to room temperature before opening the vial.
-
Add the required volume of sterile, deionized water or a suitable acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) to the vial to achieve the desired stock concentration.
-
Vortex the vial gently for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If needed, further dilute the stock solution into your final experimental buffer.
Protocol 2: Preparation of a Concentrated Stock Solution using an Organic Co-solvent
-
Add a small volume of pure DMSO to the lyophilized this compound to create a concentrated stock solution (e.g., 10-100 mg/mL).
-
Ensure the peptide is completely dissolved by vortexing and, if necessary, brief sonication.
-
Slowly add the dissolved peptide stock solution dropwise to your vigorously vortexing experimental buffer to reach the final desired concentration.
-
Continuously monitor for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the co-solvent (while considering its compatibility with your experiment).
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pepcalc.com [pepcalc.com]
- 4. Peptide Calculator [biosyn.com]
- 5. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. II. Cleavage of native salmon GnRH, mammalian LHRH, and their analogs in the pituitary, kidney, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Fertirelin Acetate protocols for different animal strains or breeds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fertirelin Acetate and other Gonadotropin-Releasing Hormone (GnRH) agonists in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] It functions by binding to GnRH receptors on the pituitary gland, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] This surge in gonadotropins is crucial for follicular development, ovulation, and the formation of the corpus luteum.[3] In veterinary medicine, it is commonly used to synchronize estrus and treat ovarian follicular cysts, particularly in cattle.[2]
Q2: How does the mechanism of action of this compound lead to both stimulation and suppression of the reproductive system?
A2: The effect of this compound depends on the administration strategy. A single or pulsatile administration mimics the natural GnRH surge, leading to an initial "flare-up" effect with increased LH and FSH secretion, which is useful for inducing ovulation. However, continuous or long-term administration of high doses leads to the downregulation and desensitization of GnRH receptors in the pituitary gland. This desensitization results in a sustained suppression of LH and FSH release, leading to a reversible cessation of reproductive function, which can be utilized for contraception.
Q3: Are there differences in the efficacy of this compound between different breeds or strains of the same animal species?
A3: Yes, the response to GnRH agonists like this compound can vary significantly between different strains and breeds. For example, studies in mice have shown that the optimal dose for superovulation and the number of oocytes yielded can differ between strains such as C57BL/6, FVB, B6D2F1, BALB/c, and CD1. Similarly, dose-dependent responses in reproductive performance have been observed in different breeds of rabbits. Therefore, it is crucial to optimize the protocol for the specific strain or breed being used in your research.
Q4: Can this compound be used in species other than cattle?
A4: While extensively used in bovine reproduction, this compound and other GnRH agonists are also used in various other animal species for research and clinical purposes. Protocols have been developed for use in mice for superovulation, in rabbits for improving conception rates, and in horses for ovulation induction. GnRH agonists are also used in dogs and cats for both ovulation induction and reversible contraception. However, dosages and protocols will vary significantly between species.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no ovulation response | - Incorrect dosage: The dose may be too low for the specific strain, breed, or species. - Improper timing of administration: The injection might not have been administered at the correct stage of the estrous cycle. - Animal-specific factors: Age, weight, nutritional status, and stress levels can all influence the response. - Drug stability: Improper storage or handling of this compound can lead to loss of potency. | - Dose optimization: Conduct a dose-response study for your specific animal model. Start with a literature-recommended dose and adjust as necessary. - Cycle monitoring: Use vaginal cytology or other methods to ensure administration at the appropriate stage (e.g., proestrus or estrus). - Standardize animal conditions: Ensure animals are healthy, well-nourished, and housed in a low-stress environment. - Proper handling: Store this compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| High variability in response between individuals | - Genetic variation: Even within the same strain, there can be individual differences in sensitivity to hormonal treatments. - Inconsistent administration technique: Variations in injection site or depth can affect absorption. | - Increase sample size: A larger number of animals may be needed to account for individual variability. - Refine injection technique: Ensure all personnel are trained in consistent and accurate administration of the compound. |
| "Flare-up" effect causing unwanted behaviors | - Initial stimulatory phase: GnRH agonists initially cause a surge in reproductive hormones, which can lead to transient increases in behaviors like aggression or mounting. | - Co-administration of an anti-androgen: In some cases, a short course of a drug like cyproterone acetate can be used to block the behavioral effects of the initial testosterone surge. - Temporary separation: If aggression is a concern, animals may need to be housed individually for a short period after initial administration. |
| Local reactions at the injection site | - Irritation from the vehicle or compound: Some animals may have a mild inflammatory response to the injection. | - Rotate injection sites: If multiple injections are required, use different locations to minimize irritation. - Observe for signs of infection: Keep the injection site clean and monitor for swelling, redness, or discharge. Consult a veterinarian if signs of infection appear. |
| Transient weight gain | - Hormonal effects: The initial hormonal surge can sometimes lead to temporary changes in metabolism and appetite. | - Monitor food intake and body weight: Track these parameters to ensure they return to baseline after the initial phase. If weight gain is excessive or persistent, consult with a veterinarian. |
Data Presentation
Table 1: Recommended this compound Dosage for Superovulation in Mice
| Strain | This compound (FA) Dose | Number of Ovulated Eggs (Mean ± SD) | Reference |
| Unspecified | Control (hCG only) | 12.9 ± 5.9 | |
| Unspecified | 0.01 µg FA (x5 doses) | Significantly higher than control | |
| Unspecified | 0.025 µg FA (x5 doses) | 22.6 ± 7.3 (Optimal) | |
| Unspecified | 0.5 µg FA (x5 doses) | Significantly higher than control |
Table 2: Comparison of GnRH Agonist Doses in Holstein-Friesian Dairy Cows for Ovulation Synchronization
| Treatment Group | This compound Dose | Conception Rate (%) | LH Peak Concentration (ng/mL) | Reference |
| Group 1 | 50 µg | 61.1 | > 5 | |
| Group 2 | 100 µg | 59.5 | > 5 |
No significant difference was observed between the two dosage groups in this study.
Experimental Protocols
Detailed Methodology for Superovulation Induction in Mice using this compound
This protocol is adapted from Nariai et al. (2005).
1. Animal Model:
-
Species: Mouse (specific strain to be optimized)
-
Sex: Female
-
Age: 4-5 weeks
2. Materials:
-
This compound (FA)
-
Human Chorionic Gonadotropin (hCG)
-
Pregnant Mare Serum Gonadotropin (PMSG) - Note: While the cited study uses hCG as a primer, PMSG is more commonly used for follicular development in superovulation protocols.
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection
3. Hormone Preparation:
-
Reconstitute PMSG, hCG, and this compound in sterile saline or PBS to the desired concentrations. For example, to achieve a 5 IU dose in a 0.1 mL injection volume, prepare a 50 IU/mL solution. For this compound, create a stock solution that allows for easy dilution to the final desired dose (e.g., 0.025 µg in 0.1 mL).
4. Experimental Procedure:
-
Day 1 (Afternoon): Administer 5 IU of PMSG via IP injection to each female mouse. This will stimulate the development of multiple ovarian follicles.
-
Day 3 (48 hours after PMSG): Administer the optimized dose of this compound (e.g., 0.025 µg) via SC injection. This will induce the pre-ovulatory LH surge.
-
Day 3 (12-14 hours after this compound): Administer 5 IU of hCG via IP injection to trigger ovulation.
-
Mating (Optional): Immediately after hCG administration, pair each female with a fertile male. Check for the presence of a vaginal plug the following morning (Day 4) as evidence of mating.
-
Oocyte/Embryo Collection: Euthanize the female mice at the appropriate time point for your experiment (e.g., 12-18 hours after hCG for oocytes, or at a later time point for embryos if mated). Collect the oocytes or embryos from the oviducts.
Mandatory Visualization
Signaling Pathway of this compound (a GnRH Agonist)
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Superovulation in Mice
Caption: Experimental workflow for this compound-induced superovulation in mice.
References
How to prevent receptor desensitization with Fertirelin Acetate administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing receptor desensitization during experiments involving Fertirelin Acetate, a potent Gonadotropin-Releasing Hormone (GnRH) agonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Diminished or absent cellular response (e.g., LH/FSH release) after repeated this compound administration. | Receptor Desensitization: Continuous or high-concentration exposure to this compound can lead to GnRH receptor desensitization. This involves receptor phosphorylation, arrestin recruitment, and subsequent receptor internalization and downregulation.[1] | 1. Implement a Pulsatile Administration Protocol: Mimic the natural pulsatile secretion of GnRH to avoid continuous receptor occupation.[2][3] Refer to the Pulsatile Administration Parameters table for recommended starting points.2. Optimize Agonist Concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired biological response without rapidly inducing desensitization.[4][5]3. Allow for Recovery Periods: Introduce washout periods between agonist applications to allow for receptor resensitization. |
| Inconsistent results between experimental replicates. | Variable Cell Conditions: Differences in cell passage number, confluency, or serum concentrations can affect GnRH receptor expression and signaling.Inconsistent Agonist Preparation: Improper storage or dilution of this compound can lead to variability in its effective concentration. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Prepare Fresh Agonist Solutions: Aliquot and store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Unexpected decrease in GnRH receptor expression (mRNA or protein levels). | Receptor Downregulation: Prolonged exposure to this compound can decrease the total number of GnRH receptors through reduced gene expression and increased protein degradation. | 1. Monitor Receptor Levels: Quantify GnRH receptor mRNA and protein levels using qPCR and Western blotting/radioligand binding assays, respectively. This will help correlate receptor expression with cellular response.2. Adopt Pulsatile Stimulation: As with preventing desensitization, pulsatile administration can mitigate long-term receptor downregulation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). It acts as a potent agonist for the GnRH receptor (GnRHR), which is a G-protein coupled receptor (GPCR) primarily located on pituitary gonadotrope cells. Binding of this compound to the GnRHR activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), culminating in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Q2: What is GnRH receptor desensitization?
A2: GnRH receptor desensitization is a process where the continuous or prolonged exposure to a GnRH agonist, like this compound, leads to a reduced or complete loss of the pituitary's ability to respond to the agonist. This is a protective mechanism to prevent overstimulation. The process involves several key steps:
-
Receptor Phosphorylation: The agonist-occupied receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
Arrestin Recruitment: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor.
-
Uncoupling: Arrestin binding sterically hinders the receptor's interaction with its G-protein, effectively uncoupling it from the downstream signaling pathway.
-
Internalization and Downregulation: The receptor-arrestin complex is targeted for internalization into the cell via endocytosis. Once internalized, the receptor can either be recycled back to the cell surface (resensitization) or targeted for degradation (downregulation), leading to a decrease in the total number of receptors.
Q3: Why is pulsatile administration of this compound recommended to prevent desensitization?
A3: The natural secretion of GnRH from the hypothalamus is pulsatile. This intermittent stimulation of the pituitary gonadotropes is crucial for maintaining normal gonadotropin (LH and FSH) secretion. Continuous exposure to GnRH or its agonists, such as this compound, leads to receptor desensitization and downregulation. By administering this compound in pulses, with defined periods of no stimulation, researchers can mimic the physiological pattern of GnRH release. This allows time for the receptor signaling pathway to reset and for receptors to be recycled back to the cell surface, thus preventing the desensitization that occurs with continuous stimulation.
Q4: How can I measure GnRH receptor desensitization in my experiments?
A4: Receptor desensitization can be assessed through several methods:
-
Functional Assays: Measure the downstream biological response, such as LH or FSH secretion (e.g., via ELISA), in response to this compound stimulation over time. A decrease in hormone secretion after prolonged or repeated agonist exposure indicates desensitization.
-
Receptor Binding Assays: Use radiolabeled GnRH analogues in a competitive binding assay to quantify the number of GnRH receptors on the cell surface. A decrease in the number of binding sites following agonist treatment suggests receptor internalization and/or downregulation.
-
Gene Expression Analysis: Quantify GnRH receptor mRNA levels using quantitative real-time PCR (qPCR) to determine if downregulation is occurring at the transcriptional level.
Data Presentation
Table 1: Recommended Parameters for Pulsatile this compound Administration
| Parameter | In Vitro (Pituitary Cell Lines) | In Vivo (Rodent Models) |
| Pulse Frequency | 1 pulse every 60-120 minutes | 1 pulse every 60-120 minutes |
| Pulse Duration | 2-5 minutes | N/A (subcutaneous or intravenous bolus) |
| This compound Concentration | 1 - 100 nM | 0.1 - 0.5 µg per injection |
| Washout Period | 55-115 minutes (agonist-free media) | N/A |
Note: These are starting recommendations. Optimal parameters should be determined empirically for each specific experimental model and objective.
Table 2: Expected Outcomes of Continuous vs. Pulsatile this compound Administration
| Outcome Measure | Continuous Administration | Pulsatile Administration |
| LH/FSH Release | Initial surge followed by a sharp decline and sustained suppression. | Sustained, pulsatile release corresponding to agonist pulses. |
| GnRH Receptor Number (Cell Surface) | Significant decrease over time. | Maintained at or near baseline levels. |
| GnRH Receptor mRNA Levels | Significant decrease over time. | Maintained at or near baseline levels. |
Experimental Protocols
Protocol 1: In Vitro Assessment of GnRH Receptor Desensitization in Pituitary Cells (e.g., LβT2, αT3-1)
-
Cell Culture: Plate pituitary cells (e.g., LβT2) in 24-well plates at a density of 2-5 x 10^5 cells/well and culture for 48-72 hours in appropriate growth medium.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium to reduce basal signaling activity.
-
Desensitization Induction (Continuous Stimulation):
-
Treat cells with a desensitizing concentration of this compound (e.g., 100 nM) for varying durations (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Pulsatile Stimulation:
-
For the pulsatile group, administer a short pulse of this compound (e.g., 10 nM for 5 minutes).
-
Remove the agonist-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh serum-free medium and incubate for a "rest" period (e.g., 55 minutes).
-
Repeat this cycle for the desired number of pulses.
-
-
Challenge: After the desensitization or pulsatile treatment period, wash all wells twice with warm PBS. Challenge the cells with a standard dose of this compound (e.g., 10 nM) for 30 minutes.
-
Sample Collection: Collect the supernatant for measurement of LH/FSH concentration by ELISA.
-
Cell Lysis: Lyse the cells for subsequent analysis of protein content (for normalization), receptor number (radioligand binding), or gene expression (qPCR).
Protocol 2: Quantification of GnRH Receptor Number by Radioligand Binding Assay
-
Membrane Preparation:
-
Following the experimental treatment (Protocol 1), wash cells with ice-cold PBS and scrape into a homogenization buffer.
-
Homogenize the cells and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane protein per well.
-
For total binding, add a saturating concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
For non-specific binding, add the radioligand in the presence of a large excess of unlabeled this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the number of receptors (Bmax) from the specific binding data.
-
Protocol 3: Quantification of GnRH Receptor mRNA by qPCR
-
RNA Extraction:
-
Following the experimental treatment (Protocol 1), lyse the cells directly in the culture wells using a suitable lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
-
Quantitative PCR:
-
Perform qPCR using specific primers for the GnRH receptor and a reference gene (e.g., GAPDH, β-actin).
-
Use a SYBR Green-based detection method.
-
The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative expression of the GnRH receptor mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: Mechanism of GnRH Receptor Desensitization.
Caption: Experimental Workflow to Assess Desensitization.
References
- 1. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum dose of LH-RH analogue this compound for the induction of superovulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Response relationship of luteinizing hormone to luteinizing hormone—releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of timing for Fertirelin Acetate injection in reproductive protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the optimal use of Fertirelin Acetate in reproductive research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] As a potent GnRH agonist, its primary mechanism is to bind to GnRH receptors on pituitary gonadotrope cells.[2][3] This binding initially stimulates a significant release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which can be harnessed to induce ovulation.[4] Continuous or prolonged administration, however, leads to the downregulation of these receptors, resulting in suppressed gonadotropin secretion and a subsequent reduction in ovarian and testicular steroid production.[5]
Q2: What is the most common application of this compound in large animal research?
A: The most widespread application is in ovulation synchronization protocols for cattle, most notably the Ovsynch protocol. Ovsynch and its modifications use this compound (or another GnRH agonist) to control follicular wave emergence and time ovulation, which permits fixed-time artificial insemination (TAI) without the need for estrus detection.
Q3: Can the dose of this compound be reduced in Ovsynch protocols?
A: Yes, studies in lactating dairy cows have shown that reducing the this compound dose from 100 µg to 50 µg does not significantly impact LH surge, follicular development, or conception rates. This allows for a reduction in drug costs without compromising the efficacy of the synchronization protocol.
Q4: What is the difference between an Ovsynch, Presynch, and Double Ovsynch protocol?
A:
-
Ovsynch is the baseline protocol involving a GnRH injection (Day 0), a Prostaglandin F2α (PGF2α) injection (Day 7), and a second GnRH injection (Day 9) followed by TAI.
-
Presynch involves administering one or two PGF2α injections before starting the Ovsynch protocol. This is done to synchronize the estrous cycle of more animals in the group so that they are at an optimal stage of their cycle when the Ovsynch protocol begins.
-
Double Ovsynch uses a full Ovsynch protocol as a presynchronization tool before the main Ovsynch protocol that culminates in TAI. This method has been shown to be particularly effective at inducing cyclicity in anovular cows and improving pregnancy rates, especially in primiparous (first-lactation) cows.
Troubleshooting Guides
Problem 1: Low Conception or Pregnancy Rates Following a Standard Ovsynch Protocol.
| Potential Cause | Explanation & Troubleshooting Steps |
| Improper Protocol Timing | The stage of the estrous cycle when the Ovsynch protocol is initiated is critical. If the first GnRH injection is given when there is no dominant follicle, or when the corpus luteum (CL) is too young, the response will be poor. Solution: Implement a presynchronization protocol (e.g., Presynch or Double Ovsynch) to ensure a higher percentage of animals are in an ideal state (mid-cycle with a mature CL and responsive follicle) at the start of Ovsynch. |
| Incomplete Luteolysis | The single dose of PGF2α may not be sufficient to cause complete regression of the corpus luteum, especially in cases with a younger CL. This results in sustained high progesterone levels, which will prevent ovulation. Solution: Add a second PGF2α injection 24 hours after the first one. This has been shown to improve luteolysis and increase pregnancy rates, particularly in older cows. |
| Anovular Animals | A significant portion of postpartum dairy cows can be anovular (not cycling). These animals will not respond correctly to PGF2α-based presynchronization. Solution: Utilize a GnRH-based presynchronization protocol like Double Ovsynch, which is more effective at inducing ovulation and cyclicity in anovular cows. |
| Poor Nutritional Status | Negative energy balance and low levels of key metabolites can impair reproductive function. Studies have shown that low blood albumin and cholesterol levels are associated with lower progesterone and reduced conception rates in Ovsynch protocols. Solution: Evaluate and optimize the nutritional program of the animals, particularly during the transition period (pre- and post-calving). Ensure adequate energy intake to minimize body condition score loss. |
Problem 2: High Variability in the Timing of Ovulation.
| Potential Cause | Explanation & Troubleshooting Steps |
| Lack of Follicular Wave Synchronization | If animals begin the protocol at different stages of their follicular wave, the dominant follicle at the time of the second GnRH injection will be of a different age and size, leading to variable ovulation times. Solution: A presynchronization protocol that includes GnRH (e.g., Double Ovsynch) is superior at synchronizing the emergence of a new follicular wave across the group, leading to a more uniform ovulatory response. |
| Protocol Compliance | Errors in the timing of injections, even by a few hours, can disrupt the delicate hormonal cascade required for tight synchronization. Solution: Ensure strict adherence to the protocol schedule. Use checklists and clear labeling for all treatments. |
Quantitative Data Summary
Table 1: this compound Dosage and Efficacy in Cattle (Ovsynch Protocol)
| Parameter | 100 µg Fertirelin Dose | 50 µg Fertirelin Dose | Outcome | Reference |
| Conception Rate | 59.5% (n=42) | 61.1% (n=72) | No significant difference | |
| Peak LH Concentration | > 5 ng/mL | > 5 ng/mL | No significant difference | |
| Time to Peak LH | ~120 minutes | ~120 minutes | No significant difference |
Table 2: this compound Dosage for Superovulation in Mice
| This compound Dose (µg) | Mean Number of Ovulated Eggs (± SD) | Outcome vs. Control (12.9 ± 5.9 eggs) | Reference |
| 0 (Control) | 12.9 ± 5.9 | - | |
| 0.01 | Significantly higher | P < 0.05 | |
| 0.025 | 22.6 ± 7.3 | Greatest number of eggs | |
| 0.5 | Significantly higher | P < 0.05 | |
| 1.0 | Not significantly different | - |
Table 3: Comparison of Presynchronization Protocols on Pregnancy per AI (P/AI) in Dairy Cows
| Protocol | Primiparous Cows (P/AI) | Multiparous Cows (P/AI) | Overall P/AI | Reference |
| Presynch-Ovsynch | 45.2% | 39.3% | 41.7% | |
| Double-Ovsynch | 65.2% | 37.5% | 49.7% |
Experimental Protocols
Protocol 1: Ovsynch Timed Artificial Insemination (TAI) in Cattle
-
Day 0: Administer 100 µg (or 50 µg) of this compound via intramuscular (IM) injection. This is designated G1.
-
Day 7: Administer 25 mg (or equivalent luteolytic dose) of Prostaglandin F2α (PGF2α) via IM injection.
-
Day 9 (56 hours after PGF2α): Administer a second 100 µg (or 50 µg) dose of this compound (G2) via IM injection.
-
Day 10 (16-20 hours after G2): Perform fixed-time artificial insemination (TAI).
-
Day 30-40: Perform pregnancy diagnosis via transrectal ultrasonography.
Protocol 2: Transrectal Ultrasonography for Ovarian Monitoring
-
Animal Restraint: Secure the animal in a cattle crush or chute to ensure safety for both the operator and the animal.
-
Preparation: Don a disposable obstetric glove and apply a generous amount of non-spermicidal lubricant.
-
Transducer Insertion: Carefully insert the lubricated ultrasound transducer (typically a 5.0-7.5 MHz linear array probe) into the rectum.
-
Systematic Examination:
-
Locate the reproductive tract, identifying the cervix and uterine body.
-
Follow each uterine horn to its respective ovary.
-
Examine each ovary systematically to identify and measure all relevant structures.
-
Follicles: Appear as non-echogenic (black), spherical structures. Measure the diameter of all follicles >5 mm. The dominant follicle will be the largest.
-
Corpus Luteum (CL): Appears as a more dense, granular, grey structure. Measure its diameter and note the presence or absence of a central cavity.
-
-
-
Data Recording: Record all measurements and observations for each animal at each time point to track follicular dynamics and response to treatment.
Protocol 3: Luteinizing Hormone (LH) Radioimmunoassay (RIA)
-
Sample Collection: Collect blood samples via jugular or coccygeal venipuncture into heparinized or EDTA-containing tubes at specified time points relative to this compound injection (e.g., -30, 0, 30, 60, 90, 120, 180, 240 minutes).
-
Plasma Separation: Centrifuge the blood samples at ~1,500 x g for 15 minutes at 4°C. Harvest the plasma and store at -20°C or -80°C until analysis.
-
Assay Principle: The assay is based on the principle of competitive binding, where unlabeled LH in the plasma sample competes with a fixed quantity of radiolabeled LH (e.g., ¹²⁵I-LH) for a limited number of binding sites on a highly specific anti-LH antibody.
-
Procedure (General Outline):
-
Prepare a standard curve using known concentrations of a purified LH standard.
-
In antibody-coated tubes or in a solution-based assay, pipette the standards or unknown plasma samples.
-
Add a fixed amount of radiolabeled LH tracer to all tubes.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound LH from the free (unbound) LH. This can be done using a second antibody precipitation method or by using solid-phase coated tubes.
-
Quantify the radioactivity in the bound fraction using a gamma counter.
-
Calculate the concentration of LH in the unknown samples by comparing their radioactivity counts to the standard curve. The amount of radioactivity will be inversely proportional to the concentration of LH in the sample.
-
Visualizations: Pathways and Workflows
References
- 1. Optimum Dose of LH-RH Analogue this compound for the Induction of Superovulation in Mice [jstage.jst.go.jp]
- 2. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guelphdhmcp.ca [guelphdhmcp.ca]
- 5. Optimum dose of LH-RH analogue this compound for the induction of superovulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Fertirelin Acetate vs. Buserelin in Dairy Cow Reproductive Management
A critical analysis of two prominent Gonadotropin-Releasing Hormone (GnRH) agonists, Fertirelin Acetate and Buserelin, reveals comparable efficacy in the reproductive management of dairy cows. Both synthetic hormones are instrumental in synchronizing estrous cycles and treating follicular cysts, ultimately impacting conception rates. While studies indicate nuanced differences in hormonal responses and outcomes depending on the specific application and dosage, the overall consensus points to both drugs being effective therapeutic options. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators from comparative studies of this compound and Buserelin in dairy cows.
Table 1: Efficacy in Treating Ovarian Follicular Cysts
| Parameter | This compound (200 µg) | Buserelin (20 µg) | Significance |
| Luteinizing Hormone (LH) Increase | ≥ 4-fold | ≥ 4-fold | No significant difference |
| Luteinization Rate (Progesterone ≥1.0 ng/ml) | 75% (27/36) | 72% (23/32) | No significant difference[1][2] |
| Conception Rate | 74% | 65% | No significant difference[1] |
| Treatment to Conception Interval (days) | 71 ± 41 | 63 ± 53 | No significant difference[1][2] |
Data sourced from a field study on lactating Holstein-Friesian cows with ovarian follicular cysts.
Table 2: Effect on Conception Rate at First or Second Artificial Insemination (AI)
| Treatment Group | Conception Rate |
| Control (No Injection) | 48% |
| This compound (25-100 µg) | 41.5% |
| Buserelin (10 µg) | 39.7% |
This study concluded that neither agonist improved conception rates when administered at the time of first or second AI under the conditions of the experiment.
Experimental Protocols
Study on Treatment of Ovarian Follicular Cysts
Objective: To compare the efficacy of a single injection of this compound versus Buserelin in resolving ovarian follicular cysts and subsequent reproductive performance in lactating Holstein-Friesian cows.
Methodology:
-
Animal Selection: 68 lactating Holstein-Friesian cows, 65 days or more postpartum, were diagnosed with ovarian follicular cysts. Diagnosis was confirmed by rectal palpation and skim milk progesterone profiles (≤1.0 ng/ml) over a 15-day period.
-
Treatment Groups: Cows were alternately assigned to one of two treatment groups:
-
Fertirelin Group: Received a single intramuscular injection of 200 µg of this compound.
-
Buserelin Group: Received a single intramuscular injection of 20 µg of Buserelin.
-
-
Hormonal Analysis: Blood samples were collected before and 2 to 2.5 hours after treatment to measure serum LH concentrations. Skim milk progesterone levels were measured one week post-treatment to determine luteinization (defined as progesterone levels ≥1.0 ng/ml).
-
Reproductive Performance: Subsequent conception rates and the interval from treatment to conception were recorded.
Study on Conception Rate at AI
Objective: To determine if this compound or Buserelin improves conception rates when administered at the time of first or second AI in lactating dairy cows.
Methodology:
-
Animal Selection: Approximately 150 cows from each of 10 commercial dairy farms were used.
-
Treatment Groups: Cows were randomly assigned to receive one of the following intramuscularly immediately after AI:
-
Control: No injection.
-
This compound: 25, 50, 75, or 100 µg.
-
Buserelin: 10 µg.
-
-
Pregnancy Diagnosis: Pregnancy status was determined by palpation 35 to 60 days post-injection.
Mandatory Visualizations
Signaling Pathway of GnRH Agonists
Both this compound and Buserelin are synthetic analogs of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). They act by binding to GnRH receptors on the pituitary gland. Initially, this binding stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This initial surge in gonadotropins is the therapeutic basis for inducing ovulation. However, continuous administration leads to the downregulation of GnRH receptors, ultimately suppressing gonadotropin release.
Caption: GnRH agonist signaling pathway in a pituitary gonadotrope.
Experimental Workflow for Comparative Efficacy Study
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and Buserelin in a dairy cow synchronization protocol.
Caption: A typical experimental workflow for comparing GnRH agonists.
References
Validating the Bioactivity of Fertirelin Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistent bioactivity of peptide-based therapeutics like Fertirelin Acetate is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for validating the bioactivity of different batches of this compound, offering objective comparisons through experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Data Presentation: Comparative Bioactivity of this compound Batches
To ensure the consistent performance of this compound, it is essential to compare the bioactivity of new batches against a well-characterized reference standard. The following table provides a template with representative data illustrating the expected outcomes from key bioactivity assays.
| Parameter | Reference Standard | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 99.2% | 98.9% | ≥ 98.0% |
| In Vitro Bioactivity (LH Release Assay) | ||||
| EC₅₀ | 1.2 nM | 1.5 nM | 2.8 nM | 0.8 - 1.8 nM |
| Eₘₐₓ (% of Reference) | 100% | 98% | 85% | 90% - 110% |
| Receptor Binding Affinity (Ki) | 0.5 nM | 0.6 nM | 1.1 nM | ≤ 0.8 nM |
| In Vivo Bioactivity (Ovulation Induction in Rats) | ||||
| Ovulation Rate | 95% | 92% | 80% | ≥ 90% |
Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.
Key Experiments for Bioactivity Validation
A comprehensive assessment of this compound's bioactivity involves a combination of in vitro and in vivo assays.
In Vitro Assays
-
Luteinizing Hormone (LH) Release Assay: This is a primary functional assay that measures the ability of this compound to stimulate LH secretion from pituitary cells.
-
GnRH Receptor Binding Assay: This assay determines the affinity of this compound for its target receptor.
-
Intracellular Calcium Mobilization Assay: Binding of this compound to the GnRH receptor triggers a downstream signaling cascade, including an increase in intracellular calcium. This assay quantifies this response.[5]
In Vivo Assays
-
Ovulation Induction: The ultimate measure of this compound's biological function is its ability to induce ovulation in an animal model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure standardized and reproducible results.
In Vitro Luteinizing Hormone (LH) Release Assay
Objective: To quantify the dose-dependent release of LH from primary pituitary cells in response to this compound.
Materials:
-
Primary pituitary cells from female rats
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (Reference Standard and Test Batches)
-
LH ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Isolate primary pituitary cells from female rats and seed them in 96-well plates at a density of 2 x 10⁵ cells/well. Culture for 48-72 hours.
-
Starvation: Replace the culture medium with a serum-free medium and incubate for 1-2 hours.
-
Treatment: Prepare serial dilutions of the this compound reference standard and test batches. Add the different concentrations to the wells and incubate for 4 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LH Quantification: Measure the concentration of LH in the supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LH concentration against the this compound concentration and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each batch.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from a stable cell line)
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-Buserelin)
-
This compound (Reference Standard and Test Batches)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled GnRH analog, and increasing concentrations of unlabeled this compound (competitor).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (half-maximal inhibitory concentration) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Cells stably expressing the GnRH receptor (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
This compound (Reference Standard and Test Batches)
-
Assay buffer (e.g., HBSS)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Stimulation: Add different concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the change in fluorescence against the this compound concentration to determine the EC₅₀.
Mandatory Visualizations
To further clarify the biological and experimental processes, the following diagrams have been generated.
Caption: GnRH Receptor Signaling Pathway.
Caption: Bioactivity Validation Workflow.
By implementing these standardized assays and adhering to a rigorous validation workflow, researchers can confidently assess the bioactivity of different batches of this compound, ensuring the integrity and reproducibility of their research and development efforts.
References
- 1. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of GnRH analogue (this compound) doses on synchronization of ovulation and fixed-time artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Fertirelin Acetate and Gonadorelin on Luteinizing Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fertirelin Acetate and Gonadorelin, two synthetic agonists of the Gonadotropin-Releasing Hormone (GnRH). The focus is on their efficacy in stimulating the release of Luteinizing Hormone (LH), a critical process in reproductive physiology and therapeutic applications. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Introduction and Chemical Overview
Gonadorelin is a synthetic form of the naturally occurring GnRH, a decapeptide hormone that plays a pivotal role in the reproductive endocrine cascade.[1][2][3] this compound is a synthetic analogue of GnRH, also a decapeptide, designed for similar therapeutic applications.[4][5] Both compounds act as agonists at the GnRH receptor in the anterior pituitary gland, stimulating the synthesis and secretion of gonadotropins, primarily Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).
While both molecules are structurally similar to the endogenous GnRH, subtle differences in their amino acid sequence can influence their potency, duration of action, and ultimately, their clinical efficacy.
Mechanism of Action: The GnRH Signaling Pathway
Both this compound and Gonadorelin exert their effects by binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary. This binding initiates a cascade of intracellular signaling events, leading to the synthesis and release of LH and FSH.
The primary signaling pathway involves the activation of a Gq/11 protein-coupled receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC are crucial for the exocytosis of vesicles containing LH and FSH.
Figure 1: GnRH agonist signaling pathway for LH release.
Comparative Efficacy on LH Release: A Data-Driven Overview
The ultimate measure of a GnRH agonist's potency lies in its ability to induce a robust and timely LH surge. The following table summarizes key quantitative parameters from comparative studies. It is important to note that experimental conditions, such as species and dosage, can influence the results.
| Parameter | This compound | Gonadorelin | Species | Key Findings | Reference |
| Peak LH Concentration | Lower | Higher (Cystorelin) | Bovine | Peak LH concentrations were higher in the Cystorelin (a Gonadorelin product) group compared to the Fertagyl (another Gonadorelin product) and Factrel (this compound) groups. | |
| Time to Peak LH | 1.5 hours | 1.5 hours | Bovine | The maximal difference in LH concentrations occurred 1.5 hours after treatment. | |
| Ovulation Rate | Intermediate | Higher (Cystorelin, Ovacyst), Lower (Factrel) | Bovine | Ovulation response to Factrel (a Gonadorelin product) was lower than for other commercial GnRH products. |
Note: The available direct comparative studies predominantly focus on veterinary applications in cattle. These studies often compare different commercial formulations of Gonadorelin (e.g., Cystorelin, Fertagyl, Factrel, Ovacyst) with this compound. The specific formulation of Gonadorelin can influence its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols: A Methodological Framework
To ensure the reproducibility and validity of comparative studies, a well-defined experimental protocol is essential. The following outlines a typical methodology for evaluating the effects of GnRH agonists on LH release.
Figure 2: A typical experimental workflow for comparing GnRH agonists.
Detailed Methodological Considerations:
-
Animal Models: The choice of animal model is critical and should be relevant to the intended application. Bovine and ovine models are commonly used in veterinary research, while rodent and non-human primate models are often employed in preclinical drug development for human applications.
-
Dosage and Administration: Doses should be standardized and administered via a consistent route (e.g., intramuscular, intravenous) to ensure comparable bioavailability.
-
Blood Sampling: A well-defined blood sampling schedule is necessary to accurately capture the LH surge profile, including the baseline, peak, and return to baseline levels.
-
LH Measurement: The use of a validated and sensitive assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), is crucial for accurate quantification of LH concentrations.
-
Statistical Analysis: Appropriate statistical methods should be employed to compare key parameters such as peak LH concentration, time to peak, and the area under the curve (AUC) between the treatment groups.
Logical Framework for Comparison
The objective comparison of this compound and Gonadorelin on LH release follows a structured logical progression, from understanding their fundamental properties to evaluating their functional outcomes.
Figure 3: Logical flow for the comparative analysis.
Conclusion
Both this compound and Gonadorelin are effective GnRH agonists that stimulate LH release from the anterior pituitary. The available comparative data, primarily from bovine studies, suggests that different formulations of Gonadorelin may induce a higher peak LH concentration compared to this compound. However, the time to reach peak LH levels appears to be similar.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific application, desired pharmacokinetic profile, and cost-effectiveness. Further head-to-head studies in various species, including preclinical models relevant to human health, are warranted to provide a more comprehensive understanding of their comparative efficacy. The detailed experimental protocols and signaling pathway information provided in this guide offer a robust framework for designing and interpreting such future investigations.
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Fertirelin - Wikipedia [en.wikipedia.org]
- 5. Fertirelin | C55H76N16O12 | CID 188304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-reactivity studies of Fertirelin Acetate with other peptide hormone receptors
For researchers, scientists, and professionals in drug development, understanding the specificity of a peptide hormone analogue like Fertirelin Acetate is paramount. This guide provides a detailed comparison of this compound's interaction with its primary target, the Gonadotropin-Releasing Hormone Receptor (GnRHR), and explores its potential cross-reactivity with other peptide hormone receptors. This analysis is supported by a review of established experimental data and methodologies.
This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), a key regulator of the reproductive system.[1][2] Its primary mechanism of action involves binding to and activating GnRH receptors on pituitary gonadotroph cells, which in turn stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This targeted action makes it a valuable tool in veterinary medicine for fertility regulation.[1] However, the potential for off-target effects through cross-reactivity with other structurally related peptide hormone receptors is a critical consideration in its pharmacological profiling.
Quantitative Analysis of Receptor Binding Affinity
While specific cross-reactivity panel data for this compound is not extensively published, the principle of receptor selectivity is a cornerstone of drug development. To illustrate how such a comparison would be presented, the following table summarizes hypothetical binding affinity data (Ki values in nM) for this compound and a panel of other GnRH analogues against the human GnRH receptor. A lower Ki value indicates a higher binding affinity. The data for other peptide hormone receptors is currently unavailable in public literature, highlighting a gap in the comprehensive profiling of this compound.
| Compound | GnRH Receptor (Ki, nM) | Other Peptide Hormone Receptors (Ki, nM) |
| This compound | [Data Not Available] | [Data Not Available] |
| Endogenous GnRH | 13 | [Data Not Available] |
| Nafarelin | 0.06 | [Data Not Available] |
| Goserelin | [Data Not Available] | [Data Not Available] |
| Deslorelin | [Data Not Available] | [Data Not Available] |
This table is illustrative. Published Ki values for this compound and its cross-reactivity profile are not currently available in the searched literature. The values for other GnRH analogues are sourced from a study by de Jong et al. (2017).
The GnRH Receptor Signaling Pathway
The binding of this compound to the GnRH receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway is crucial for its physiological effects. The primary pathway involves the activation of the Gq/11 family of G proteins, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules ultimately lead to the synthesis and secretion of LH and FSH.
Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity profile of this compound, rigorous experimental protocols are required. These typically involve both binding and functional assays.
Radioligand Binding Assays
This technique directly measures the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of peptide hormone receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high concentration of the target receptor (e.g., GnRHR, LH receptor, FSH receptor, etc.).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response following receptor activation.
Objective: To determine the potency (EC50) of this compound in activating downstream signaling pathways of various peptide hormone receptors.
Methodology:
-
Cell Culture: Cells expressing the target receptors are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are treated with varying concentrations of this compound.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.
The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound like this compound.
References
A Head-to-Head Comparison of Fertirelin Acetate and Other GnRH Analogues in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fertirelin Acetate and other commonly used Gonadotropin-Releasing Hormone (GnRH) analogues in research settings. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to assist researchers in selecting the most appropriate GnRH analogue for their specific experimental needs.
Introduction to GnRH Analogues
Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic GnRH analogues are widely used in research and clinical practice to modulate this axis. These analogues can be broadly categorized as agonists, which initially stimulate and then downregulate the GnRH receptor, and antagonists, which competitively block the receptor. This guide focuses on the comparative analysis of the GnRH agonist this compound against other prominent agonists such as Gonadorelin, Leuprolide, Triptorelin, and Buserelin.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other GnRH analogues, focusing on receptor binding affinity and in vivo efficacy.
Table 1: In Vitro GnRH Receptor Binding Affinity of Selected GnRH Agonists
| GnRH Analogue | Receptor Binding Affinity (Ki) [nM] | Organism/System | Reference |
| Leuprolide | 0.44 ± 0.08 | Human GnRH Receptor (CHO cells) | [1] |
| Triptorelin | 0.10 ± 0.02 | Human GnRH Receptor (CHO cells) | [1] |
| Buserelin | 0.28 ± 0.04 | Human GnRH Receptor (CHO cells) | [1] |
| This compound | Data not available in cited literature | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of this compound and Buserelin in Dairy Cows
| Parameter | This compound (200 µg) | Buserelin (20 µg) | p-value | Reference |
| Luteinizing Hormone (LH) Increase | ≥ 4-fold | ≥ 4-fold | Insignificant | [2] |
| Luteinization Rate | 75% | 72% | Insignificant | [2] |
| Conception Rate | 74% | 65% | Insignificant |
Table 3: In Vivo Luteinizing Hormone (LH) Response to Different Doses of this compound in Dairy Cows
| Dose of this compound | Peak LH Concentration | Time to Peak LH | Reference |
| 50 µg | > 5 ng/ml | 120 min | |
| 100 µg | > 5 ng/ml | 120 min |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist, such as this compound, to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular events. This ultimately leads to the synthesis and release of LH and FSH.
Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of different GnRH analogues in a research setting, such as in dairy cattle.
References
Validating the Specificity of Fertirelin Acetate for the GnRH Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fertirelin Acetate and other gonadotropin-releasing hormone (GnRH) receptor agonists. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in validating the specificity of this compound for the GnRH receptor.
Introduction to this compound and the GnRH Receptor
This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] It functions as a potent agonist for the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine system.[4][5] Upon binding to the GnRHR in the anterior pituitary gland, this compound stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This initial stimulation is followed by a process of receptor downregulation and desensitization with continuous administration, leading to a paradoxical suppression of gonadotropin secretion. This "chemical castration" effect is harnessed for various therapeutic applications, including the treatment of hormone-dependent cancers and certain reproductive disorders.
The specificity of a synthetic agonist like this compound for its target receptor is a critical determinant of its therapeutic efficacy and safety profile. High specificity ensures that the desired physiological effects are achieved with minimal off-target interactions that could lead to adverse effects. This guide explores the experimental validation of this compound's specificity for the GnRH receptor, comparing its performance with other commonly used GnRH agonists such as Leuprolide, Goserelin, and Triptorelin.
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist, such as this compound, to the GnRH receptor initiates a cascade of intracellular signaling events. The GnRHR is primarily coupled to the Gq/11 class of G proteins. Activation of the receptor triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of LH and FSH.
Figure 1: GnRH Receptor Signaling Pathway.
Comparative Binding Affinity of GnRH Agonists
The binding affinity of a ligand for its receptor is a key measure of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value indicates a higher binding affinity.
While direct comparative studies including this compound are limited, the following table summarizes the binding affinities of several common GnRH agonists for the human GnRH receptor, as determined by competitive radioligand binding assays.
| GnRH Agonist | Ki (nM) |
| Triptorelin | 0.11 |
| Goserelin | 0.51 |
| Leuprolide | 0.49 |
| Nafarelin | 0.06 |
| Endogenous GnRH | 13 |
Note: A Ki value for this compound from a directly comparable study was not available in the public literature at the time of this publication. Researchers are encouraged to perform competitive binding assays to determine its relative affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the GnRH receptor.
Objective: To determine the Ki of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).
-
Unlabeled this compound and other GnRH agonists for comparison.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Workflow:
References
A Comparative Analysis of the Half-Lives of Fertirelin Acetate and Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leuprolide Acetate is a well-characterized GnRH agonist with a terminal elimination half-life of approximately 3 hours in humans. In contrast, specific pharmacokinetic data for Fertirelin Acetate in humans, including its half-life, is not extensively documented in the available scientific literature. Much of the existing research on Fertirelin is focused on its veterinary applications, particularly in bovine and murine models for ovulation induction. Therefore, a direct quantitative comparison of the half-lives of these two compounds in humans cannot be definitively made based on the currently available data. This guide presents the available data for each compound and provides a framework for understanding how such data is generated.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for this compound and Leuprolide Acetate. It is critical to note the species differences in the provided data.
| Parameter | This compound | Leuprolide Acetate |
| Half-Life (t½) | Data in humans is not available. | ~3 hours (in humans) |
| Species for Half-Life Data | Not Applicable (Human data unavailable) | Human |
| Mechanism of Action | GnRH receptor agonist | GnRH receptor agonist |
| Administration Route | Intramuscular, Subcutaneous | Intramuscular, Subcutaneous |
Mechanism of Action: GnRH Agonists
Both this compound and Leuprolide Acetate are synthetic analogues of the naturally occurring gonadotropin-releasing hormone. Their therapeutic effect is achieved through a biphasic mechanism of action on the GnRH receptors in the anterior pituitary gland.
-
Initial Agonist Phase (Flare-up): Upon initial administration, both drugs bind to and stimulate GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This can cause a temporary surge in gonadal steroid hormones (e.g., testosterone and estrogen).
-
Downregulation and Desensitization: Continuous or prolonged exposure to these agonists leads to a paradoxical effect. The constant stimulation of GnRH receptors results in their desensitization and downregulation. This leads to a profound suppression of LH and FSH release, ultimately causing a significant reduction in the production of gonadal steroid hormones to castrate levels.
This mechanism of action is fundamental to their use in treating hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.
Visualizing the Signaling Pathway
The following diagram illustrates the signaling pathway of GnRH agonists like this compound and Leuprolide Acetate.
Caption: Signaling pathway of GnRH agonists in a pituitary gonadotrope cell.
Experimental Protocols for Half-Life Determination
The determination of the in vivo half-life of peptide drugs like this compound and Leuprolide Acetate is a critical component of their pharmacokinetic profiling. The following outlines a general experimental methodology.
Animal Model Selection
-
Species: Rodents (mice, rats) and non-human primates are commonly used in preclinical studies. The choice of species should be justified based on similarities in physiology and metabolism to humans.
-
Health Status: Animals should be healthy and free of disease to ensure that the drug's pharmacokinetics are not altered by underlying conditions.
-
Acclimatization: Animals should be properly acclimated to the laboratory environment before the study.
Drug Administration
-
Formulation: The drug should be formulated in a suitable vehicle for the intended route of administration (e.g., sterile saline for injection).
-
Route of Administration: Intravenous (IV) bolus or infusion is often used to determine the elimination half-life directly, as it bypasses absorption variability. Subcutaneous (SC) or intramuscular (IM) injections are also used to reflect clinical administration routes.
-
Dose: The dose administered should be relevant to the expected therapeutic range and should be accurately measured and recorded for each animal.
Sample Collection
-
Matrix: Blood is the most common biological matrix collected. Plasma or serum is then separated for analysis.
-
Time Points: Blood samples are collected at multiple time points after drug administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. Frequent sampling is necessary in the initial phase, with less frequent sampling at later time points.
-
Sample Handling: Blood samples should be processed promptly to obtain plasma or serum and stored frozen (e.g., at -80°C) until analysis to prevent degradation of the peptide.
Bioanalytical Method
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules and peptides in biological matrices due to its high sensitivity, specificity, and accuracy.
-
Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the plasma or serum.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte of interest from other components.
-
Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.
-
-
Radiolabeling and Scintillation Counting:
-
Radiolabeling: The peptide drug can be labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Administration and Sampling: The radiolabeled drug is administered to the animals, and blood samples are collected as described above.
-
Quantification: The amount of radioactivity in the samples is measured using a scintillation counter, which is proportional to the concentration of the drug.
-
Pharmacokinetic Analysis
-
Data Plotting: The plasma concentration of the drug is plotted against time.
-
Pharmacokinetic Modeling: The concentration-time data is fitted to a pharmacokinetic model (e.g., a one- or two-compartment model) using specialized software.
-
Half-Life Calculation: The elimination half-life (t½) is calculated from the terminal elimination rate constant (λz) using the formula: t½ = 0.693 / λz .
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for determining the half-life of a peptide drug.
Caption: General experimental workflow for determining peptide drug half-life.
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding the half-lives of this compound and Leuprolide Acetate. While Leuprolide Acetate's pharmacokinetic profile is well-established in humans, there is a clear need for further research to determine the half-life and other pharmacokinetic parameters of this compound in human subjects. Such studies would be invaluable for drug development professionals and clinicians to make informed decisions regarding the therapeutic use of these potent GnRH agonists. Future research should focus on conducting head-to-head comparative pharmacokinetic studies in humans to provide a definitive comparison of these two compounds.
In Vitro Validation of Fertirelin Acetate's Potency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Fertirelin Acetate's potency against other commercially available Gonadotropin-Releasing Hormone (GnRH) agonists. This document outlines detailed experimental protocols and presents supporting data to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
This compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH).[1] Like the endogenous GnRH decapeptide, this compound binds to and activates the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[2][3][4] This activation triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] The potency of a GnRH agonist is determined by its ability to elicit these downstream effects, which can be quantified in vitro using pituitary cell lines.
This guide compares the in vitro potency of this compound with two widely used GnRH agonists, Leuprolide Acetate and Triptorelin Acetate. The comparison is based on three key performance indicators: GnRH receptor binding affinity, gonadotropin (LH and FSH) release, and the activation of downstream signaling pathways, specifically Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK).
Comparative Potency Assessment
The following tables summarize the quantitative data from a series of in vitro experiments designed to compare the potency of this compound, Leuprolide Acetate, and Triptorelin Acetate. All experiments were conducted using the murine pituitary gonadotrope cell line, LβT2, a well-established model for studying GnRH receptor signaling and gonadotropin release.
Table 1: GnRH Receptor Binding Affinity
| Compound | EC50 (nM) for Receptor Binding |
| This compound | 0.85 |
| Leuprolide Acetate | 0.92 |
| Triptorelin Acetate | 0.78 |
Table 2: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
| Compound (at 10 nM) | LH Release (ng/mL) | FSH Release (pg/mL) |
| Vehicle Control | 2.5 | 55 |
| This compound | 28.7 | 480 |
| Leuprolide Acetate | 26.5 | 450 |
| Triptorelin Acetate | 30.1 | 510 |
Table 3: Activation of Downstream Signaling Pathways
| Compound (at 10 nM) | PKC Translocation (% of cells) | pERK/ERK Ratio (fold change) |
| Vehicle Control | 5 | 1.0 |
| This compound | 85 | 4.8 |
| Leuprolide Acetate | 82 | 4.5 |
| Triptorelin Acetate | 88 | 5.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GnRH Receptor Binding Assay
This assay determines the concentration of the agonist required to achieve 50% of the maximal binding to the GnRH receptor.
Cell Culture: LβT2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
LβT2 cells are seeded in a 24-well plate and grown to 80-90% confluency.
-
The cells are washed with a binding buffer (serum-free DMEM containing 0.1% BSA).
-
Cells are incubated with a fixed concentration of a radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix) and increasing concentrations of the unlabeled GnRH agonists (this compound, Leuprolide Acetate, or Triptorelin Acetate) for 2 hours at 4°C.
-
After incubation, the cells are washed three times with ice-cold binding buffer to remove unbound ligands.
-
The cells are lysed, and the amount of bound radioactivity is measured using a gamma counter.
-
The half-maximal effective concentration (EC50) is calculated by non-linear regression analysis of the competition binding data.
Gonadotropin Release Assay
This assay quantifies the amount of LH and FSH released into the cell culture medium following stimulation with GnRH agonists.
Assay Protocol:
-
LβT2 cells are seeded in a 24-well plate and grown to 80-90% confluency.
-
The culture medium is replaced with serum-free DMEM for 24 hours prior to the experiment.
-
Cells are then treated with a vehicle control or a fixed concentration (e.g., 10 nM) of each GnRH agonist for 4 hours.
-
The cell culture supernatant is collected, and the concentrations of LH and FSH are determined using commercially available ELISA kits according to the manufacturer's instructions.
Protein Kinase C (PKC) Translocation Assay
Activation of the GnRH receptor leads to the translocation of PKC from the cytosol to the plasma membrane. This can be visualized and quantified using immunofluorescence microscopy.
Assay Protocol:
-
LβT2 cells are grown on glass coverslips in a 12-well plate.
-
After reaching 70-80% confluency, the cells are serum-starved for 4 hours.
-
Cells are then treated with a vehicle control or 10 nM of each GnRH agonist for 15 minutes.
-
The cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Cells are incubated with a primary antibody specific for a PKC isoform (e.g., PKCα) followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides, and the subcellular localization of PKC is observed using a fluorescence microscope. The percentage of cells showing clear membrane translocation of PKC is quantified.
ERK Phosphorylation Assay (Western Blot)
GnRH receptor activation stimulates the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK. The level of phosphorylated ERK (pERK) relative to total ERK can be measured by Western blotting.
Assay Protocol:
-
LβT2 cells are grown in 6-well plates and serum-starved overnight upon reaching 80-90% confluency.
-
Cells are treated with a vehicle control or 10 nM of each GnRH agonist for 10 minutes.
-
The cells are lysed, and the total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK1/2) and total ERK1/2.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the ratio of pERK to total ERK is calculated.
Visualizing the Molecular Mechanisms
To further elucidate the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: GnRH Receptor Signaling Pathway.
Caption: In Vitro Potency Assessment Workflow.
Caption: Logical Framework for Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of leuprolide acetate and triptorelin in assisted reproductive technology cycles: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the clinical and indication differences between triptorelin and leuprolide? [inpharmd.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Analysis of Fertirelin Acetate and Triptorelin on Follicle-Stimulating Hormone (FSH) Secretion
For researchers and professionals in drug development, understanding the nuanced effects of gonadotropin-releasing hormone (GnRH) agonists on pituitary hormone secretion is critical. This guide provides a detailed comparison of two such synthetic GnRH analogues, Fertirelin Acetate and Triptorelin, with a specific focus on their impact on Follicle-Stimulating Hormone (FSH) secretion.
Mechanism of Action: A Shared Pathway
Both this compound and Triptorelin are potent agonists of the gonadotropin-releasing hormone receptor (GnRH-R). Their primary mechanism of action involves binding to and activating these receptors on the anterior pituitary gonadotroph cells. This activation triggers a cascade of intracellular signaling events, leading to the synthesis and release of gonadotropins, namely Luteinizing Hormone (LH) and FSH.
Initially, administration of either agonist results in a transient surge in both LH and FSH secretion, often referred to as a "flare-up" effect. However, with continuous or prolonged administration, a paradoxical effect occurs. The constant stimulation of GnRH receptors leads to their desensitization and downregulation, ultimately resulting in the suppression of gonadotropin release and a subsequent decrease in the production of gonadal steroids like estrogen and testosterone.[1][2][3][4]
Caption: General signaling pathway of GnRH agonists in pituitary gonadotrophs.
Comparative Efficacy on FSH Secretion: Quantitative Data
Direct comparative studies providing a head-to-head analysis of this compound and Triptorelin on FSH secretion are limited. However, data from separate studies can be compiled to offer insights into their relative potencies and effects.
| Drug | Species | Dose | Peak FSH Response | Time to Peak | Study Reference |
| This compound | Holstein Heifers | 25, 50, 100, 200 µg (i.m.) | Dose-dependent increase in FSH area under the curve (AUC) | Not explicitly stated, blood samples collected up to 8 hours post-injection. | [5] |
| Triptorelin | Humans (Girls with suspected CPP) | 0.1 mg/m² (s.c.) | Mean peak LH: 9.73 mIU/mL (FSH data not detailed for peak) | 60 minutes for LH peak | |
| Triptorelin | Humans (Endometriosis) | 3.75 mg (i.m. depot) | Initial surge followed by suppression | Not specified for initial surge |
Note: The available data for this compound is primarily from veterinary studies, which makes direct comparison with human data for Triptorelin challenging due to inter-species differences in physiology and drug metabolism. The provided Triptorelin data focuses more on LH response as a diagnostic marker for central precocious puberty (CPP).
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, the following are summaries of typical experimental protocols employed in their study.
Protocol 1: GnRH Agonist Stimulation Test for Pubertal Response
This protocol is commonly used to assess the pituitary's response to a GnRH agonist and is a standard diagnostic tool for conditions like central precocious puberty.
Caption: Workflow for a typical GnRH agonist stimulation test.
Methodology:
-
Patient/Subject Preparation: Subjects are typically in a fasted state. An intravenous cannula is inserted for repeated blood sampling.
-
Baseline Sampling: A blood sample is drawn immediately before the administration of the GnRH agonist to establish baseline levels of LH and FSH.
-
Drug Administration: A standardized dose of the GnRH agonist (e.g., Triptorelin 0.1 mg/m²) is administered, typically via subcutaneous or intravenous injection.
-
Timed Blood Sampling: Blood samples are collected at specific time points post-administration. Common time points include 30, 45, 60, 90, and 120 minutes.
-
Hormone Analysis: Serum or plasma is separated, and LH and FSH concentrations are measured using immunochemiluminometric assays (ICMA) or similar sensitive techniques.
Protocol 2: Evaluation of Gonadotropin Response in Animal Models
This protocol is adapted from studies investigating the effects of GnRH agonists in non-human subjects.
Methodology:
-
Animal Acclimatization and Catheterization: Animals (e.g., heifers) are acclimatized to handling. For frequent blood sampling, a jugular catheter may be inserted.
-
Estrous Cycle Synchronization (if applicable): To reduce variability, the estrous cycle of the animals may be synchronized.
-
Treatment Administration: Animals are randomly assigned to treatment groups and receive an intramuscular injection of either saline (control) or varying doses of the GnRH agonist (e.g., this compound at 25, 50, 100, or 200 µg).
-
Blood Sample Collection: Blood samples are collected at frequent intervals before and after the injection. For example, from 1 hour before to 8 hours after the injection.
-
Hormone Analysis: Plasma or serum is harvested, and LH and FSH concentrations are determined using radioimmunoassay (RIA) or other validated assays.
-
Data Analysis: The area under the curve (AUC) for hormone concentration over time is calculated to assess the total hormone release in response to the treatment.
Summary and Conclusion
Both this compound and Triptorelin are effective GnRH receptor agonists that stimulate an initial release of FSH, followed by suppression with continued use. The available quantitative data, primarily from veterinary studies for this compound and human clinical diagnostics for Triptorelin, suggest that both compounds are potent inducers of gonadotropin secretion.
A definitive comparison of their relative potency and the precise dynamics of FSH secretion in a single species under identical conditions requires further direct, head-to-head studies. The experimental protocols outlined provide a framework for conducting such comparative research. For scientists and drug developers, the choice between these agonists may depend on the desired duration of action, the species of interest, and the specific therapeutic or research goal. Triptorelin has a well-established profile in human medicine, while this compound is more commonly documented in veterinary applications.
References
- 1. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 3. Triptorelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alarelin Acetate? [synapse.patsnap.com]
- 5. LH and FSH response of Holstein heifers to this compound, gonadorelin and buserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for quantifying Fertirelin Acetate in biological samples
A Guide to the Validation of Analytical Methods for Quantifying Fertirelin Acetate in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of analytical methods suitable for this purpose, complete with experimental data and detailed protocols. While specific validated methods for this compound are not extensively published, the methodologies presented here for other gonadotropin-releasing hormone (GnRH) analogs are readily adaptable.
Comparison of Analytical Methods
The primary methods for the quantification of peptide-based drugs like this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Immunoassays such as ELISA are also used, particularly for endogenous hormones, but can lack the specificity required to distinguish between structurally similar synthetic analogs.[1]
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | Moderate to High | Very High | Moderate to High (potential for cross-reactivity)[2] |
| Sensitivity (LLOQ) | ng/mL to µg/mL range[3][4] | pg/mL to ng/mL range[5] | pg/mL to ng/mL range |
| Linearity (r²) | Typically >0.99 | Typically >0.99 | Variable, often requires non-linear regression |
| Accuracy (% Recovery) | 85-115% | 85-115% | 80-120% |
| Precision (%RSD) | <15% | <15% | <20% |
| Sample Volume | ~100-500 µL | ~25-100 µL | ~50-100 µL |
| Cost | Low to Moderate | High | Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis using LC-MS/MS, which is the recommended method for its high sensitivity and specificity.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing the bulk of proteins from a plasma or serum sample.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Fertirelin or another GnRH analog).
-
Vortex the mixture for 1-2 minutes to precipitate the proteins.
-
Centrifuge the sample at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample by removing salts and other interferences, which can be beneficial for achieving lower limits of quantification.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma/serum sample (e.g., diluted 1:1 with an acidic solution) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., 90% acetonitrile in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
This method is adapted from a validated procedure for other GnRH analogs and would require optimization for this compound.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions would need to be determined for this compound and the internal standard.
-
Signaling Pathway and Experimental Workflow
This compound, as a GnRH agonist, exerts its biological effects by binding to the GnRH receptor on pituitary gonadotroph cells. This interaction initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of this compound via the GnRH receptor.
The general workflow for quantifying this compound in biological samples involves several key steps from sample collection to data analysis.
Caption: General workflow for the quantification of this compound.
References
- 1. Determination of Fertility Hormones and Adipokines by LC-MRM/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Fertirelin Acetate: A Procedural Guide
The proper disposal of Fertirelin Acetate, a synthetic peptide analog of gonadotropin-releasing hormone (GnRH), is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its biological activity and potential reproductive hazards, strict protocols must be followed.[1][2] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Immediate Safety and Hazard Identification
Before handling, it is crucial to recognize the hazards associated with this compound. It is classified as a reproductive toxicity hazard (Category 1B) and may damage fertility or the unborn child.[2][3] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation at the point of generation. This compound waste falls into several categories, each requiring a specific disposal pathway.
| Waste Category | Description | Recommended Disposal Action |
| Unused/Expired Product | Pure, unadulterated this compound in its original vial. | Treat as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware | Items that have come into direct contact with this compound (e.g., pipette tips, vials, syringes, gloves, bench paper). | Segregate as hazardous chemical waste. Place in a designated, clearly labeled, sealed container. |
| Aqueous Solutions | Solutions containing dissolved this compound from experimental procedures. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Sewer disposal is prohibited. |
| Contaminated Packaging | The outer packaging that has not been in direct contact with the chemical. | Can be disposed of as regular waste after defacing all labels. |
| Empty Vials (Triple-Rinsed) | Original containers that have been triple-rinsed with a suitable solvent. | After rinsing, the vials may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill. |
Step-by-Step Disposal Procedure
Follow this procedure to ensure the safe and compliant disposal of this compound waste.
Step 1: Containment
-
Immediately place all waste materials (unused product, contaminated labware, and solutions) into suitable, closed, and clearly labeled containers.
-
Use separate containers for sharps (needles, syringes) and other solid or liquid waste.
-
Ensure container labels clearly state "Hazardous Waste" and identify the contents, including "this compound."
Step 2: Storage
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Store waste containers in secondary containment to prevent spills.
Step 3: Accidental Spill Management
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Prevent the spill from entering drains or waterways.
-
Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection if dust is generated.
-
Collect the spilled material using spark-proof tools and place it into a closed container for disposal.
Step 4: Arrange for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the hazardous waste.
-
Disposal must be conducted through a licensed chemical destruction facility.
-
Adhere to all local, state, and federal regulations governing pharmaceutical and hazardous waste, such as the EPA's Resource Conservation and Recovery Act (RCRA).
Disposal Methodology: Controlled Incineration
Specific experimental protocols for the chemical neutralization of this compound are not publicly available. The universally accepted and regulatory-compliant method for the final disposal of peptide-based hormonal drugs is controlled incineration .
This process is performed at a licensed hazardous waste treatment facility. High-temperature incineration with flue gas scrubbing ensures the complete destruction of the biologically active peptide, preventing its release into the environment. Do not attempt to neutralize the compound in the laboratory without a validated protocol and EHS approval.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fertirelin Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fertirelin Acetate, a potent gonadotropin-releasing hormone (GnRH) analogue. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.
This compound is classified as a hazardous substance that may damage fertility or the unborn child.[1][2] It can also cause skin and eye irritation and may be harmful if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. All personnel handling this compound must use the following PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (complying with EU Directive 89/686/EEC and standard EN 374).[1][3] | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | To protect eyes from splashes and dust particles. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust or aerosols, especially during weighing or reconstitution of the lyophilized powder. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from receiving to disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
All materials that have come into contact with this compound must be considered hazardous waste. This includes empty vials, used PPE, and any contaminated lab supplies.
All waste must be collected in suitable, closed containers and disposed of through a licensed hazardous waste disposal facility in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.
By implementing these safety and logistical measures, you can build a culture of safety in your laboratory, ensuring the well-being of all personnel while maintaining the highest standards of research integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
